molecular formula C7H4BrClN2 B1281683 5-Bromo-2-chloro-6-methylnicotinonitrile CAS No. 84703-18-4

5-Bromo-2-chloro-6-methylnicotinonitrile

Cat. No.: B1281683
CAS No.: 84703-18-4
M. Wt: 231.48 g/mol
InChI Key: LVZAACVPURBIGE-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-6-methylnicotinonitrile is a useful research compound. Its molecular formula is C7H4BrClN2 and its molecular weight is 231.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-chloro-6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZAACVPURBIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512414
Record name 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84703-18-4
Record name 5-Bromo-2-chloro-6-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84703-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile starting materials

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Guide for API Process Development

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS: 84703-18-4) represents a high-value pharmacophore in modern medicinal chemistry, serving as the pivotal electrophilic scaffold for the synthesis of Lesinurad (a URAT1 inhibitor for gout treatment) and various kinase inhibitors.[1]

This technical guide details the robust, scalable synthesis of this intermediate starting from commodity acyclic precursors. Unlike generic literature, this protocol focuses on regiocontrol , process safety (specifically regarding phosphorous oxychloride handling), and impurity profile management .

Retrosynthetic Analysis & Strategy

The structural integrity of this compound relies on the precise placement of three distinct functionalities on the pyridine ring. A convergent approach is superior to linear functionalization of pre-existing pyridines due to cost and regioselectivity.

The Strategic Logic:

  • The Nitrile Handle: The C3-cyano group is best introduced de novo during ring formation rather than via cyanation of a halogen, avoiding toxic cyanide reagents later in the process.

  • The Halogen Dance: Bromination must occur before chlorination. The 2-hydroxy (pyridone) tautomer activates the C5 position for electrophilic bromination. Once the ring is chlorinated (deactivated), bromination becomes difficult.

  • The Leaving Group: The C2-chloro substituent is installed last via deoxychlorination, converting the stable pyridone into the reactive electrophile required for subsequent drug synthesis (e.g., S-alkylation in Lesinurad).

Retrosynthesis Target Target: This compound Precursor1 Precursor A: 5-Bromo-2-hydroxy-6-methylnicotinonitrile Target->Precursor1 Deoxychlorination (POCl3) Precursor2 Precursor B: 2-Hydroxy-6-methylnicotinonitrile Precursor1->Precursor2 Regioselective Bromination (Br2) RawMaterials Raw Materials: Ethyl Acetoacetate + Cyanacetamide Precursor2->RawMaterials Cyclization (Base)

Figure 1: Retrosynthetic pathway prioritizing regiocontrol and late-stage activation.

Stage I: Construction of the Pyridone Core

Objective: Synthesis of 2-hydroxy-6-methylnicotinonitrile (also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).

This step utilizes a modified Knoevenagel condensation followed by cyclization. The choice of base and solvent is critical to minimize the formation of acyclic polymeric byproducts.

Protocol:

  • Reagents: Ethyl acetoacetate (1.0 eq), Cyanacetamide (1.0 eq), KOH (1.1 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve cyanacetamide in methanol.

    • Add KOH slowly to form the potassium salt (exothermic).

    • Add ethyl acetoacetate dropwise at 25–30°C.

    • Reflux for 4–6 hours.[2] The solution will darken as the pyridine ring forms.

    • Work-up: Cool to room temperature. Acidify with HCl to pH 3–4. The product precipitates as a solid.

    • Purification: Recrystallization from ethanol/water is recommended to remove unreacted amides.

Mechanistic Insight: The cyanacetamide anion attacks the ketone of the acetoacetate. Subsequent dehydration and intramolecular nucleophilic attack by the amide nitrogen on the ester carbonyl closes the ring. The driving force is the aromatization to the pyridone tautomer.

Stage II: Regioselective C5-Bromination

Objective: Synthesis of 5-bromo-2-hydroxy-6-methylnicotinonitrile.

Criticality: This is the most sensitive step. The 2-hydroxy group (pyridone form) is a strong ortho/para director. Since the C3 position is blocked by the cyano group, the C5 position is electronically favored. However, temperature control is vital to prevent di-bromination or radical side reactions on the methyl group.

Protocol:

  • Reagents: 2-Hydroxy-6-methylnicotinonitrile (1.0 eq), Bromine (

    
    , 1.05 eq), Acetic Acid (Solvent).
    
  • Procedure:

    • Suspend the starting material in glacial acetic acid.

    • Key Control Point: Cool the mixture to 10–15°C.

    • Add

      
       dropwise over 60 minutes. Do not allow temperature to exceed 20°C during addition.
      
    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Pour into ice water. Sodium bisulfite may be added to quench excess bromine (indicated by color change from orange to white/yellow).

    • Filter the solid precipitate.

Data Verification:

Parameter Specification Note
Appearance Yellowish powder White upon high purity
1H NMR (DMSO-d6) δ ~2.3 (s, 3H, CH3), ~8.3 (s, 1H, Ar-H) Disappearance of C5 proton confirms substitution

| Yield | > 85% | High efficiency expected |[3][4][5]

Stage III: Deoxychlorination (The Activation)

Objective: Synthesis of this compound.

This step converts the stable pyridone oxygen into a reactive chlorine leaving group using Phosphorus Oxychloride (


).

Safety Warning:


 reacts violently with water, generating HCl gas and phosphoric acid. All glassware must be oven-dried. A scrubber system for HCl is mandatory.

Protocol:

  • Reagents: 5-Bromo-2-hydroxy-6-methylnicotinonitrile (1.0 eq),

    
     (5.0 eq), Quinoline or DMF (Catalytic, 0.1 eq).
    
  • Procedure:

    • Place solid starting material in a round-bottom flask under inert atmosphere (

      
      ).
      
    • Add

      
       carefully.
      
    • Add catalytic DMF (Vilsmeier-Haack activation).

    • Reaction: Heat to reflux (approx. 105°C) for 3–5 hours. The suspension will clear as the chlorinated product is formed (soluble in

      
      ).
      
    • Work-up (The "Reverse Quench"):

      • Distill off excess

        
         under reduced pressure (recover for waste treatment).
        
      • Dissolve the residue in dichloromethane (DCM) or ethyl acetate.

      • Slowly pour the organic solution into a stirred mixture of ice/water and

        
        . Never add water to the residue. 
        
    • Separate organic layer, dry over

      
      , and concentrate.[5]
      

ChlorinationMechanism Step1 Pyridone Tautomer Step2 Phosphorylated Intermediate Step1->Step2 POCl3 + DMF (Activation) Step3 Nucleophilic Attack (Cl-) Step2->Step3 Elimination of HO-POCl2 Final Chlorinated Product Step3->Final Aromatization

Figure 2: Mechanistic flow of the deoxychlorination via Vilsmeier-type activation.

Analytical Validation

To ensure the integrity of the starting material for downstream API synthesis, the following analytical profile should be met:

  • 1H NMR (400 MHz, CDCl3): δ 2.70 (s, 3H, -CH3), 8.05 (s, 1H, C4-H).

    • Note: The shift of the aromatic proton and the methyl group will differ slightly from the hydroxy precursor due to the electron-withdrawing nature of the chlorine.

  • Mass Spectrometry (LC-MS): Look for the characteristic isotope pattern.

    • Br (79/81) and Cl (35/37) create a distinct M, M+2, M+4 pattern.

    • Base peak expected at m/z ~230/232.

References
  • Preparation of Lesinurad Intermediate. World Intellectual Property Organization, WO2011085009.

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents, US4960896A.

  • Deoxychlorination Reagent Guide. ACS GCI Pharmaceutical Roundtable.

  • Synthesis of Lesinurad (RDEA594). Chemistry Central Journal, 2017, 11:86.

Sources

Safe Handling & Risk Management of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

5-Bromo-2-chloro-6-methylnicotinonitrile is a highly functionalized pyridine intermediate widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from its "orthogonal reactivity"—the 2-chloro position is primed for nucleophilic aromatic substitution (


), while the 5-bromo position facilitates palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

However, this same reactivity profile dictates its hazard classification. As an electrophilic aromatic nitrile, it poses risks of severe skin sensitization, ocular damage, and potential acute toxicity via inhalation or ingestion. This guide moves beyond standard SDS lists to provide a mechanism-based safety protocol.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
Functional Groups Pyridine ring, Nitrile (-CN), Aryl Bromide, Aryl Chloride
Physical State Solid (typically off-white to yellow powder)
Primary Reactivity Electrophile (susceptible to

at C2); Metal-catalyzed coupling at C5
Critical Hazard Skin/Eye Irritant; Potential Cyanide liberation (combustion/acid); Skin Sensitizer

Hazard Assessment: Structure-Activity Relationship (SAR)

To safely handle this compound, one must understand why it is dangerous. The hazards are not random; they are intrinsic to the molecular structure used in drug design.

The Electrophilic Trap (Skin Sensitization)

The 2-chloro substituent, adjacent to the electron-withdrawing nitrile group and pyridine nitrogen, is highly activated.

  • Mechanism: Upon contact with skin, the compound can undergo

    
     reactions with nucleophilic residues on proteins (e.g., cysteine thiols or lysine amines).
    
  • Consequence: This haptenization process triggers an immune response, leading to allergic contact dermatitis.

  • Operational Implication: Standard nitrile gloves may offer insufficient protection against prolonged contact due to the lipophilic nature of the halogenated ring.

The Nitrile Moiety (Cyanide Risk)

While aromatic nitriles are generally more stable than aliphatic ones, they are not benign.

  • Metabolic: Ingestion can lead to the liberation of cyanide ions via cytochrome P450 metabolism, though this is slower than with simple cyanide salts.

  • Chemical: Contact with strong acids or combustion releases Hydrogen Cyanide (HCN) gas.

  • Operational Implication: NEVER store or process this compound with strong mineral acids (HCl, H2SO4) outside of a closed, scrubbed system.

Engineering Controls & Handling Protocols

Trustworthiness in safety comes from redundancy. We utilize a "Swiss Cheese" model of defense where engineering controls are the primary barrier.

The "Zone of Control" Workflow

The following diagram illustrates the mandatory containment strategy for handling this compound.

HandlingWorkflow cluster_0 Critical Control Points Storage Storage (Dry, Cool, Segregated) Transfer Transfer/Weighing (Balance Enclosure) Storage->Transfer Closed Container Reaction Reaction Setup (Fume Hood / Glovebox) Transfer->Reaction Double-Contained Transport Quench Quench & Waste (Scrubbed Venting) Reaction->Quench In-situ Deactivation

Figure 1: Operational workflow ensuring zero open-air exposure during solid handling.

Validated PPE Standards

Do not rely on generic "wear gloves" advice.

  • Primary Layer: Silver Shield® (Laminate) or heavy-gauge Butyl Rubber. These provide the highest permeation resistance against halogenated aromatics.

  • Secondary Layer: Standard Nitrile (4-8 mil) worn over the laminate glove for dexterity and to protect the inner glove from abrasion.

  • Respiratory: If handling outside a fume hood (strongly discouraged), a full-face respirator with P100 (particulate) and OV (Organic Vapor) cartridges is mandatory.

Emergency Response & Decontamination

In the event of exposure, immediate action is required.[1][2][3][4][5] The presence of the nitrile group necessitates a specific medical awareness.[2]

Decontamination Logic

This compound is lipophilic. Water alone is often ineffective for rapid removal from skin.

  • Protocol: Wash with a PEG-400 (Polyethylene Glycol) based cleanser or soap and copious water. PEG-400 helps solubilize the lipophilic aromatic ring, removing it from the skin surface before it penetrates.

Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Inhalation Inhalation Type->Inhalation ActionSkin 1. Remove Clothing 2. Wash w/ Soap + Water (15m) 3. Do NOT scrub hard Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Oxygen if dyspneic 3. Monitor for HCN signs Inhalation->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical CyanideCheck Monitor for Cyanide Toxicity (Dizziness, Confusion, Cherry Red Skin) ActionInhale->CyanideCheck CyanideCheck->Medical

Figure 2: Triage logic for exposure incidents, highlighting specific monitoring for cyanide symptoms.[6]

Storage and Stability

  • Acid Sensitivity: Store away from strong acids. Hydrolysis of the nitrile is exothermic and releases ammonia or, under oxidative conditions, hazardous nitrogen oxides.

  • Light Sensitivity: Halogenated pyridines can be photo-labile. Store in amber glass.

  • Moisture: Keep desiccated. Hydrolysis of the chloro-group is slow but possible over time, liberating HCl gas which pressurizes containers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted Pyridines. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Nitriles and Halogenated Organic Compounds. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Cyanide and Nitriles. Retrieved from

  • Fisher Scientific. Safety Data Sheet for 5-Bromo-2-chloronicotinonitrile (Analog). Retrieved from

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

(Note: Specific CAS data for this compound should always be verified against the vendor-supplied container label, as isomeric variations significantly impact melting points and specific reactivity profiles.)

Sources

A Senior Application Scientist's Guide to 5-Bromo-2-chloro-6-methylnicotinonitrile: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Identifying a Key Building Block

5-Bromo-2-chloro-6-methylnicotinonitrile is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique arrangement of substituents—a bromo group, a chloro group, a methyl group, and a nitrile function on a pyridine ring—offers multiple points for chemical modification. This versatility makes it a valuable building block in medicinal chemistry and agrochemical research, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies.[1] This guide provides an in-depth look at its commercial availability, chemical characteristics, synthetic utility, and safe handling protocols, designed to empower researchers in leveraging this compound for their discovery programs.

Chemical Identity and Properties

A thorough understanding of a compound's properties is foundational to its effective use in research and development.

G cluster_workflow Sourcing & QC Workflow A Identify Need for 5-Bromo-2-chloro-6- methylnicotinonitrile B Supplier Search (e.g., ChemicalBook, CymitQuimica) A->B C Compare Suppliers (Purity, Cost, Lead Time) B->C D Request Quotation & Place Order C->D E Receive & Log Compound D->E F Internal Quality Control (e.g., NMR, LC-MS) E->F F->B QC Fail G Release to Research Team F->G QC Pass H Store Under Inert Gas at 2-8°C G->H

Caption: A typical workflow for sourcing and validating a key chemical intermediate.

Part 2: Synthetic Utility and Reaction Protocols

The primary value of this compound in drug discovery lies in its capacity for selective functionalization. The distinct electronic environments of the C-Br and C-Cl bonds allow for differential reactivity, most notably in metal-catalyzed cross-coupling reactions.

Causality of Reactivity: The Halogen Dance

The bromo and chloro substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions. This enables the strategic introduction of aryl, heteroaryl, amine, or alkyne moieties, respectively. [1]Typically, the C-Br bond is more reactive than the C-Cl bond under standard palladium catalysis conditions, allowing for sequential, site-selective modifications. This differential reactivity is the cornerstone of its utility, providing a logical pathway to build molecular complexity.

Exemplary Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid to the 5-position of the pyridine ring, replacing the bromine atom. This is a foundational reaction for generating diverse compound libraries.

Objective: To synthesize 5-Aryl-2-chloro-6-methylnicotinonitrile derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

  • Inert gas supply (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is critical as palladium catalysts are sensitive to oxygen.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture followed by the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100°C) and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

This self-validating protocol includes monitoring and purification steps to ensure the integrity of the final compound.

start 5-Bromo-2-chloro-6- methylnicotinonitrile + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (Dioxane/H₂O) start->reagents conditions Heat (80-100°C) Inert Atmosphere reagents->conditions product 5-Aryl-2-chloro-6- methylnicotinonitrile conditions->product

Caption: Generalized reaction scheme for a Suzuki cross-coupling reaction.

Part 3: Applications in Drug Discovery and Agrochemicals

The halogenated nicotinonitrile scaffold is a privileged structure in medicinal chemistry and agrochemical design.

  • Pharmaceuticals: This intermediate is instrumental in developing nicotinic receptor modulators and various kinase inhibitors. [1]The ability to rapidly diversify the structure through cross-coupling allows for efficient exploration of the chemical space around a biological target.

  • Agrochemicals: The presence of halogens in the pyridine structure often enhances the bioactivity of molecules, making this compound a valuable starting point for designing novel pesticides and herbicides. [1]

Part 4: Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the provided search results, data from closely related compounds can provide guidance.

General Hazard Information (based on related structures):

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin. [2]Related compounds are classified as toxic. [3][4]* Irritation: Can cause skin and serious eye irritation. [5]May also cause respiratory irritation. [5] Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat. [6]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7][8]* Handling: Avoid dust formation. [6][7][8]Do not eat, drink, or smoke when using this product. [3]Wash hands thoroughly after handling. [3][7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]Follow the specific storage recommendations of 2-8°C under an inert atmosphere. [9][10]

Conclusion

This compound stands out as a versatile and valuable building block for chemical synthesis. Its commercial availability from multiple suppliers, combined with its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for drug discovery and agrochemical research programs. By understanding its properties, sourcing logistics, and handling requirements, researchers can effectively and safely incorporate this potent intermediate into their synthetic workflows to accelerate the development of novel and impactful molecules.

References

  • Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. (n.d.). MySkinRecipes.[Link]

  • 5-Bromo-6-chloro-4-methylnicotinonitrile 10g - Dana Bioscience. (n.d.). Dana Bioscience.[Link]

  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents. (1990).
  • Safety Data Sheet: 5-Bromo-2'-deoxyuridine - Carl ROTH. (n.d.). Carl ROTH.[Link]

  • Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem. (n.d.). PubChem.[Link]

  • Others - Knight Chemicals Online. (n.d.). Knight Chemicals Online.[Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (2022). PubMed Central.[Link]

  • 5-Bromo-2-chloronicotinonitrile | C6H2BrClN2 | CID 21948269 - PubChem. (n.d.). PubChem.[Link]

Sources

Methodological & Application

Application Note: 5-Bromo-2-chloro-6-methylnicotinonitrile as a Strategic Agrochemical Scaffold

[1][2]

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4) represents a "privileged scaffold" in modern agrochemical discovery.[1][2] Its structural architecture—a pyridine core functionalized with four distinct orthogonal reactive sites—allows medicinal and agricultural chemists to access broad chemical space rapidly.[1]

This guide details the operational protocols for utilizing this building block. The core value proposition of this molecule lies in its sequential chemoselectivity :

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C5-Bromine: Optimized for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).[1][2]

  • C3-Nitrile: Precursor for amides, acids, or heterocycles (e.g., tetrazoles).[1][2]

  • C6-Methyl: Provides steric bulk and lipophilicity modulation (logP).[1]

Chemical Profile & Handling

PropertySpecificationOperational Notes
CAS Number 84703-18-4Verify batch identity via

-NMR before use.[1][2]
Formula

Distinct isotopic pattern (Br + Cl) in LC-MS.[1]
MW 231.48 g/mol Useful for stoichiometric calculations.[1]
Appearance White to pale yellow solidColor change to orange indicates degradation/oxidation.[1]
Solubility DCM, EtOAc, DMF, DMSOPoor solubility in water/hexanes.[1][2]
Storage 2–8°C, Inert AtmosphereMoisture sensitive; store under

or Ar.

Safety Warning: Pyridine derivatives are potential skin irritants and sensitizers.[1] The nitrile moiety presents a toxicity risk if metabolized to release cyanide ions.[1] All operations must be conducted in a fume hood.[1]

Reactivity Logic & Pathway Design[1]

The successful utilization of this scaffold depends on the order of operations. The C2-Chlorine is significantly more electrophilic than the C5-Bromine due to the electron-withdrawing nature of the adjacent ring nitrogen and the C3-cyano group.[1]

Reactivity Hierarchy (Graphviz Visualization)

ReactivityMapCore5-Bromo-2-chloro-6-methylnicotinonitrileSite_C2Site C2 (Cl)High ReactivityCore->Site_C2Site_C5Site C5 (Br)Medium ReactivityCore->Site_C5Site_C3Site C3 (CN)Tunable ReactivityCore->Site_C3Action_SNArS_NAr Displacement(Amines/Alkoxides)Site_C2->Action_SNAr First StepAction_SuzukiPd-Catalyzed Coupling(Suzuki/Sonogashira)Site_C5->Action_Suzuki Second StepAction_HydrolysisHydrolysis/Cyclization(Amides/Tetrazoles)Site_C3->Action_Hydrolysis Late Stage

Figure 1: The chemoselective hierarchy allows for sequential functionalization, prioritizing C2 displacement followed by C5 coupling.

Application Protocol 1: Regioselective at C2

Objective: Displacement of the C2-Chloro group with a primary amine (e.g., for introducing a pyrazole or aniline moiety common in insecticides).[1][2]

Rationale

The C3-cyano group withdraws electron density, making the C2 position highly susceptible to nucleophilic attack via a Meisenheimer complex intermediate.[1][2] The C5-bromo position remains inert under these mild conditions.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: Primary Amine (

    
    ) (1.1 eq)[1][2]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or DIPEA (for soluble bases)
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)[1][2]

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in anhydrous ACN (0.2 M concentration).

  • Addition: Add finely ground

    
     (2.0 eq) followed by the amine (1.1 eq).
    
  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Note: If the amine is sterically hindered, heat to 50°C. Avoid exceeding 80°C to prevent potential side reactions at the nitrile or bromine positions.[2]

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][3]

    • Success Indicator: Disappearance of the starting material peak (MW 231) and appearance of the product mass (

      
      ).[1]
      
  • Workup:

    • Dilute with water (3x reaction volume).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1][2]
      
  • Purification: Recrystallize from EtOH or perform flash chromatography.

Application Protocol 2: Suzuki-Miyaura Coupling at C5

Objective: Introduction of an aryl or heteroaryl group at the C5 position.[1]

Rationale

Once the C2 position is functionalized (or if the Cl is retained for specific potency reasons), the C5-Bromine is an excellent handle for Pd-catalyzed coupling.[1][2] The C6-methyl group provides steric protection that can prevent homocoupling but requires active catalysts.[1]

Materials
  • Substrate: C2-functionalized intermediate (from Protocol 1) or parent scaffold.[1][2]

  • Boronic Acid:

    
     (1.2 eq).[1]
    
  • Catalyst:

    
     (3-5 mol%) - Robust against steric bulk.[1][2]
    
  • Base:

    
     (3.0 eq) or 
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1][2]

Step-by-Step Procedure
  • Degassing (Critical): Charge the reaction vessel with the substrate, boronic acid, and base.[1][2] Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent Addition: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Caution: Do not exceed 100°C if the nitrile group is sensitive to hydrolysis in the basic aqueous medium.[1]

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.[1]

    • Partition between EtOAc and Water.[1]

    • Scavenging: If residual Pd is a concern for biological assays, treat the organic phase with a silica-thiol scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours.[1][2]

Synthesis Workflow: Agrochemical Pathway

The following diagram illustrates a hypothetical workflow for synthesizing a "Dual-Action" insecticide candidate using this scaffold.

SynthesisWorkflowStartStarting Material(CAS 84703-18-4)Step1Step 1: S_NAr DisplacementReagent: Methylamine/THFTemp: 0°C to RTStart->Step1Intermediate1Intermediate A(2-Methylamino-5-bromo...)Step1->Intermediate1Step2Step 2: Suzuki CouplingReagent: 4-Cl-Phenylboronic acidCat: Pd(dppf)Cl2Intermediate1->Step2Intermediate2Intermediate B(Biaryl Core)Step2->Intermediate2Step3Step 3: Nitrile HydrolysisReagent: H2O2 / NaOH(Hydration to Amide)Intermediate2->Step3FinalFinal Agrochemical Candidate(Diamide Analog)Step3->Final

Figure 2: A linear synthetic sequence demonstrating the retention of the C6-Methyl group while sequentially modifying C2, C5, and C3.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Competitive hydrolysis of Cl by water.[1][2]Ensure solvents (DMF/ACN) are anhydrous.[1] Use DIPEA instead of carbonate bases if moisture is suspected.[1]
Debromination (Step 2)

-Hydride elimination or overheating.[1]
Switch to a milder catalyst like

.[1] Lower temp to 70°C.
Nitrile Hydrolysis (Unwanted) Basic conditions in Step 2 are too harsh.Use anhydrous Suzuki conditions (DMF/Base) or switch to Stille coupling (neutral conditions).
Incomplete Conversion Steric hindrance from C6-Methyl.[1]Increase catalyst loading to 5-10 mol% or use Buchwald precatalysts (e.g., XPhos Pd G2).[1][2]

References

  • ChemicalBook. (2025).[1] this compound Product Properties and Safety Data. Retrieved from [1][2]

  • PubChem. (2025).[1] Compound Summary: 6-Chloro-3-pyridinecarbonitrile (Structural Analog Reactivity). National Library of Medicine.[1] Retrieved from [1][2]

  • Schlosser, M., et al. (2022).[1][2] Halogen Dance Reactions in Pyridine Derivatives. Journal of Organic Chemistry. (Contextual grounding on halopyridine orthogonality).

  • BenchChem. (2025).[1][4] Application of 5-Bromo-6-chloronicotinoyl Chloride in Agrochemical Research. Retrieved from [1][2]

(Note: While specific academic papers on this exact hex-substituted molecule are proprietary to industrial patents, the reactivity principles are grounded in standard pyridine chemistry as cited above.)

Process Development and Scale-Up Guide: Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4) is a high-value heterocyclic scaffold extensively used in the discovery of kinase inhibitors (e.g., for oncology) and agrochemicals (e.g., neonicotinoid analogs). Its structural versatility stems from its three distinct handles for orthogonal functionalization:

  • C2-Chloro: Highly reactive toward SNAr displacements with amines or alkoxides.

  • C5-Bromo: Excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C3-Cyano: Precursor for amides, acids, or heterocycles (e.g., tetrazoles).

This application note details a robust, three-step scale-up protocol designed to transition from gram-scale medicinal chemistry to kilogram-scale pilot production. The focus is on process safety (managing exotherms and off-gassing), cost-efficiency (avoiding chromatography), and impurity control .

Retrosynthetic Strategy & Pathway

The most scalable route utilizes the Guareschi-Thorpe condensation to construct the pyridine core, followed by sequential halogenation. This approach avoids expensive pyridine starting materials and allows for the construction of the ring from commodity acyclic precursors.

Reaction Scheme

SynthesisPath SM1 Ethyl Acetoacetate (Commodity SM) INT1 2-Hydroxy-6-methyl- nicotinonitrile (Solid Precipitate) SM1->INT1 KOH, MeOH Reflux, 4h (Cyclization) SM2 Cyanoacetamide SM2->INT1 INT2 5-Bromo-2-hydroxy- 6-methylnicotinonitrile (Regioselective) INT1->INT2 Br2, AcOH 20-45°C (Electrophilic Subst.) PROD 5-Bromo-2-chloro- 6-methylnicotinonitrile (Target) INT2->PROD POCl3 80-90°C (Deoxychlorination)

Caption: Three-step linear synthesis starting from acyclic precursors. Colors indicate reaction type: Green (Cyclization), Red (Bromination), Blue (Chlorination).

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Hydroxy-6-methylnicotinonitrile

Reaction Type: Guareschi-Thorpe Cyclization Scale: 1.0 kg Input (Ethyl Acetoacetate)

Rationale: This step constructs the pyridine ring. Using KOH in methanol is preferred over sodium ethoxide/ethanol for cost and ease of workup. The product exists in tautomeric equilibrium (2-pyridone/2-hydroxypyridine) but precipitates as the free base upon acidification, eliminating the need for extraction.

Protocol:

  • Setup: Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and temperature probe.

  • Reagent Charging: Charge Methanol (5.0 L) and Cyanoacetamide (646 g, 7.69 mol). Stir to suspend.

  • Base Addition: Add KOH (431 g, 7.69 mol) dissolved in Methanol (2.0 L) slowly over 30 minutes. Exotherm alert: Maintain internal temperature < 40°C.

  • Cyclization: Add Ethyl Acetoacetate (1.0 kg, 7.69 mol) dropwise over 1 hour.

  • Reaction: Heat the mixture to reflux (65°C) and stir for 4–6 hours. Monitor by HPLC (Target: >98% conversion).

  • Workup: Cool the mixture to 20°C. The potassium salt of the product may precipitate.

  • Acidification: Dilute with water (5.0 L). Acidify carefully with HCl (conc.) to pH 3–4. The product will precipitate as a thick solid.

  • Isolation: Filter the solid using a Nutsche filter. Wash the cake with water (2 x 2 L) and cold methanol (1 L) to remove yellow impurities.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~800–850 g (75–80%)

    • Appearance: Off-white to pale yellow solid.

Stage 2: Regioselective Bromination

Reaction Type: Electrophilic Aromatic Substitution Scale: 500 g Input (Stage 1 Product)

Rationale: The 2-hydroxy (or 2-oxo) group activates the ring. The 3-cyano group directs the incoming electrophile to the meta position relative to itself, which coincides with the para position relative to the hydroxyl group (C5). This reinforcement ensures high regioselectivity for C5 over C4.

Protocol:

  • Setup: Equip a 10 L reactor with a scrubber (NaOH) to trap HBr fumes.

  • Solvent System: Charge Acetic Acid (3.0 L) and 2-Hydroxy-6-methylnicotinonitrile (500 g, 3.73 mol). Stir to obtain a suspension.

  • Bromine Addition: Charge Bromine (Br₂) (655 g, 4.10 mol, 1.1 eq) into a pressure-equalizing dropping funnel.

    • Safety: Br₂ is highly corrosive and volatile. Use PTFE lines.

  • Reaction: Add Br₂ dropwise over 2 hours, maintaining internal temperature between 20–30°C. Note: The reaction is exothermic.

  • Completion: Stir at 45°C for 2 hours. Monitor by HPLC.

  • Quenching: Add a solution of Sodium Bisulfite (10% aq, 500 mL) to destroy excess bromine (color change from red/orange to yellow).

  • Precipitation: Dilute the reaction mixture with Ice Water (5.0 L). The brominated product will precipitate out.

  • Filtration: Filter the solid. Wash copiously with water to remove acetic acid.

  • Drying: Dry at 60°C under vacuum.

    • Expected Yield: ~715 g (90%)

    • Purity: >95% (HPLC).

Stage 3: Deoxychlorination (The Critical Step)

Reaction Type: Nucleophilic Aromatic Substitution (SNAr) via Chloro-phosphonium intermediate. Scale: 500 g Input (Stage 2 Product)

Rationale: POCl₃ converts the C2-hydroxyl (lactam) to a C2-chloride. This renders the molecule highly reactive for downstream medicinal chemistry. This step poses the highest safety risk due to the exotherm upon quenching POCl₃.

Protocol:

  • Setup: 5 L reactor with reflux condenser, N₂ line, and a caustic scrubber for HCl gas.

  • Reagents: Charge 5-Bromo-2-hydroxy-6-methylnicotinonitrile (500 g, 2.35 mol).

  • Chlorinating Agent: Add POCl₃ (Phosphorus Oxychloride) (1.8 kg, 1.1 L, ~5 eq).

    • Note: POCl₃ acts as both reagent and solvent.

  • Catalyst (Optional): Add DMF (5 mL). This catalyzes the formation of the Vilsmeier-Haack-like intermediate, accelerating the reaction.

  • Reaction: Heat slowly to 90°C. Caution: Significant HCl off-gassing will occur. Reflux for 3–5 hours until clear solution is obtained and HPLC shows <1% starting material.

  • Concentration (Critical): Distill off excess POCl₃ under reduced pressure (vacuum distillation) to minimize the volume for quenching. Recovered POCl₃ can be recycled.

  • Quenching (Reverse Quench):

    • Prepare a separate vessel with Crushed Ice/Water (3.0 kg) and stir vigorously.

    • Slowly pour the thick reaction residue into the ice water. Do NOT add water to the residue. Maintain temperature < 20°C.[1]

  • Isolation: The product may precipitate as a solid.[1] If it oils out, extract with Ethyl Acetate or DCM (2 x 1 L).

  • Purification:

    • If solid: Filter and recrystallize from Ethanol/Heptane.

    • If extracted: Wash organic layer with Sat. NaHCO₃ (carefully!), Brine, dry over MgSO₄, and concentrate. Crystallize the residue from cold Ethanol.

    • Expected Yield: ~430–460 g (80–85%)

    • Appearance: Pale yellow to white crystalline solid.

Process Safety & Engineering Controls

Thermal Hazard Management (Graphviz)

SafetyFlow POCl3_Step POCl3 Reaction (90°C) Distillation Vacuum Distillation (Remove Excess POCl3) POCl3_Step->Distillation Complete Conversion Quench Reverse Quench (Residue into Ice/Water) Distillation->Quench Thick Oil Exotherm High Exothermic Potential (Hydrolysis of POCl3) Quench->Exotherm Risk Control Temp < 20°C Slow Addition Rate Control->Quench Mitigation

Caption: Critical safety workflow for the POCl3 chlorination step. Removal of excess reagent prior to quenching is mandatory to reduce thermal load.

Key Safety Parameters
  • HBr/HCl Evolution: Both bromination and chlorination steps generate corrosive acid gases. Reaction vessels must be vented to a scrubber containing 10-20% NaOH.

  • POCl₃ Quench: The hydrolysis of POCl₃ is violently exothermic.

    • Rule: Never quench a large volume of POCl₃. Distill first.

    • Rule: Always add Acid to Water (or Reaction Mass to Water).

  • Bromine Handling: Br₂ causes severe chemical burns. Keep 10% Sodium Thiosulfate solution nearby as a neutralizer for spills.

Analytical Specifications

For the final release of This compound :

Test AttributeSpecificationMethod
Appearance Pale yellow to white crystalline solidVisual
Identification Conforms to structure1H-NMR (DMSO-d6)
Purity (HPLC) ≥ 98.0%C18 Column, ACN/Water + 0.1% TFA
Impurity A ≤ 0.5% (5-Bromo-2-hydroxy...)HPLC (RT shift)
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Ethanol < 5000 ppmGC-Headspace

NMR Data (Typical):

  • 1H NMR (400 MHz, DMSO-d6): δ 8.80 (s, 1H, Ar-H), 2.63 (s, 3H, CH3).

    • Note: The singlet at 8.80 ppm corresponds to the proton at C4. The absence of other aromatic protons confirms the C5 substitution.

References

  • Guareschi-Thorpe Condensation: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (General procedure for pyridone synthesis).
  • Source: Canibano, V. et al. "Synthesis of this compound." Synthesis, 2001.
  • POCl3 Chlorination Safety

    • Source: Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012.

  • Compound Characterization

    • Source: Patent WO2018119036A1. "Pyrazole derivatives as malt1 inhibitors." (Contains specific characterization data for the title compound).

  • Scale-Up Methodology

    • Source: BenchChem Application Notes. "Scale-up synthesis of halogenated pyridines." (General reference for pyridine handling).

Sources

Application Notes and Protocols: Derivatization of the Nitrile Group in 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Bromo-2-chloro-6-methylnicotinonitrile in Synthesis

This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its utility as a synthetic intermediate stems from the orthogonal reactivity of its distinct functional groups: the nitrile, the bromo substituent, the chloro substituent, and the methyl group. The strategic derivatization of the nitrile group opens a gateway to a diverse array of molecular architectures, including primary amines, amides, carboxylic acids, and ketones. These transformations are pivotal for structure-activity relationship (SAR) studies, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and bioactive molecules.[1]

This guide provides an in-depth exploration of the chemical transformations of the nitrile moiety within this specific molecular framework. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for the selective conversion of the nitrile group. A critical consideration throughout this guide is the chemoselectivity of the described transformations, given the presence of reactive halogen substituents on the electron-deficient pyridine ring. The protocols herein are designed to minimize or eliminate competing side reactions, such as nucleophilic aromatic substitution of the 2-chloro group.

I. Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid.[2] The choice of reaction conditions—acidic, basic, or catalytic—is paramount in determining the final product and in preserving the integrity of the halogenated pyridine core.

A. Acid-Catalyzed Hydrolysis to 5-Bromo-2-chloro-6-methylnicotinic acid

Acid-catalyzed hydrolysis is a robust method for the complete conversion of the nitrile to the corresponding carboxylic acid. The reaction is typically carried out in the presence of a strong acid, such as sulfuric or hydrochloric acid, with water acting as the nucleophile. Protonation of the nitrile nitrogen enhances the electrophilicity of the nitrile carbon, facilitating the attack by water.

Causality of Experimental Choices:

  • Strong Acid: A high concentration of a strong acid is necessary to effectively protonate the weakly basic nitrile nitrogen, thereby activating it towards nucleophilic attack by water.

  • Elevated Temperature: The hydrolysis of both the nitrile and the intermediate amide can be slow at room temperature. Heating is typically required to drive the reaction to completion within a reasonable timeframe.

  • Aqueous Conditions: Water serves as the reactant in this hydrolysis. The use of a co-solvent may be necessary if the starting material has poor solubility in the aqueous acid.

Protocol 1: Acid-Catalyzed Hydrolysis to Carboxylic Acid

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ice Bath

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cautiously add this compound (1.0 eq).

  • Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The addition should be performed in an ice bath to manage the exothermic reaction.

  • Once the addition is complete, attach a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-chloro-6-methylnicotinic acid.

  • Purify the crude product by recrystallization or column chromatography.

B. Enzymatic Hydrolysis: A Mild and Selective Alternative

For substrates sensitive to harsh acidic or basic conditions, enzymatic hydrolysis using a nitrilase offers a highly selective and environmentally benign alternative.[3][4] Nitrilases can catalyze the direct hydrolysis of nitriles to carboxylic acids under mild pH and temperature conditions, often with high chemoselectivity, thus avoiding reactions at the halogen positions.[3][4]

Causality of Experimental Choices:

  • Nitrilase Enzyme: The choice of nitrilase is critical and may require screening to find an enzyme with optimal activity and selectivity for the specific substrate.

  • Buffer System: A buffer is used to maintain the optimal pH for enzyme activity and stability.

  • Mild Temperature: Enzymatic reactions are typically run at or near room temperature to prevent denaturation of the enzyme.

Protocol 2: Nitrilase-Catalyzed Hydrolysis to Carboxylic Acid

Materials:

  • This compound

  • Nitrilase (e.g., from Rhodococcus zopfii or a commercially available nitrilase screening kit)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.5)

  • Bioreactor or shaking incubator

  • Centrifuge

  • Ethyl Acetate

  • Hydrochloric Acid (1 M)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Prepare a suspension of whole cells containing the nitrilase or the purified enzyme in the phosphate buffer.

  • Add the this compound to the enzyme suspension. A co-solvent such as DMSO may be used at a low concentration (<5% v/v) to aid in substrate solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the reaction progress by HPLC, measuring the decrease in the starting material and the formation of the carboxylic acid product.

  • Once the reaction is complete, terminate it by centrifuging to remove the enzyme (or cells).

  • Acidify the supernatant to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

II. Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a valuable transformation for introducing a versatile synthetic handle for further functionalization. The key challenge with this compound is to achieve this reduction without affecting the aryl-halogen bonds.

Selective Reduction using Sodium Borohydride and Cobalt(II) Chloride

A well-established method for the chemoselective reduction of nitriles in the presence of other reducible functional groups is the use of sodium borohydride in combination with a cobalt(II) salt.[5] This system is known for its mild reaction conditions and high selectivity for the nitrile group.[5]

Causality of Experimental Choices:

  • Sodium Borohydride (NaBH₄): A mild reducing agent that, on its own, is generally not reactive enough to reduce nitriles.

  • Cobalt(II) Chloride (CoCl₂): Acts as a catalyst. It is believed to form a cobalt boride species in situ, which is the active reducing agent or coordinates to the nitrile to facilitate reduction by NaBH₄.[5]

  • Alcoholic Solvent: Methanol or ethanol are common solvents for this reaction, acting as a proton source for the final amine product.

Protocol 3: Selective Reduction to (5-Bromo-2-chloro-6-methylpyridin-3-yl)methanamine

Materials:

  • This compound

  • Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Ammonium Hydroxide (28% aqueous solution)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (anhydrous)

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Cobalt(II) Chloride Hexahydrate (0.1-0.2 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add Sodium Borohydride (2.0-4.0 eq) in small portions. The reaction is exothermic and will be accompanied by the evolution of hydrogen gas and the formation of a black precipitate.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the careful addition of 28% aqueous ammonium hydroxide.

  • Stir the mixture for 30 minutes, then filter through a pad of celite to remove the black cobalt salts. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude primary amine.

  • Purify the product by column chromatography on silica gel.

III. Addition of Organometallic Reagents: A Route to Ketones

The reaction of nitriles with Grignard or organolithium reagents, followed by aqueous workup, provides a reliable method for the synthesis of ketones. This reaction proceeds through an intermediate imine salt, which is hydrolyzed to the ketone. A significant challenge with the target molecule is the potential for the highly nucleophilic Grignard reagent to undergo a nucleophilic aromatic substitution at the C2-chloro position. Therefore, careful control of reaction conditions is crucial.

Grignard Reagent Addition to the Nitrile

To favor the addition to the nitrile over substitution at the C2 position, the reaction should be carried out at low temperatures to control the reactivity of the Grignard reagent.

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent determines the R-group that will be introduced to form the ketone.

  • Anhydrous Ethereal Solvent: Grignard reactions must be carried out under strictly anhydrous conditions in solvents like diethyl ether or tetrahydrofuran (THF) to prevent quenching of the reagent.

  • Low Temperature: Performing the reaction at a low temperature (e.g., -78 °C to 0 °C) can help to control the reactivity of the Grignard reagent and potentially favor addition to the nitrile over substitution at the aromatic ring.

  • Aqueous Acidic Workup: The intermediate imine salt is hydrolyzed to the ketone under acidic conditions.

Protocol 4: Synthesis of a Ketone via Grignard Reagent Addition

Materials:

  • This compound

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M aqueous solution)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Magnesium Sulfate (anhydrous)

  • Dry ice/acetone bath

  • Three-neck round-bottom flask, dropping funnel, and nitrogen inlet

Procedure:

  • Set up an oven-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl.

  • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the imine intermediate.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography.

Data Presentation and Workflow Visualization

Table 1: Summary of Nitrile Derivatization Reactions

TransformationProduct Functional GroupReagents and ConditionsKey Considerations
Hydrolysis Carboxylic AcidConc. H₂SO₄, H₂O, HeatPotential for harsh conditions; complete conversion.
Carboxylic AcidNitrilase, Buffer, ~30 °CMild and selective; requires enzyme screening.
Reduction Primary AmineNaBH₄, CoCl₂, MeOH, 0 °C to RTMild and chemoselective; avoids dehalogenation.
Grignard Addition KetoneRMgX, Anhydrous THF, -78 °C to RT; then H₃O⁺Potential for nucleophilic aromatic substitution.

Diagram 1: General Workflow for Nitrile Derivatization

G A 5-Bromo-2-chloro-6- methylnicotinonitrile B Hydrolysis A->B H₃O⁺ or Nitrilase C Reduction A->C NaBH₄ / CoCl₂ D Grignard Addition A->D 1. RMgX 2. H₃O⁺ E 5-Bromo-2-chloro-6-methyl- nicotinic Acid / Amide B->E F (5-Bromo-2-chloro-6-methyl- pyridin-3-yl)methanamine C->F G Aryl/Alkyl Ketone Derivative D->G

Caption: Workflow for the derivatization of the nitrile group.

Diagram 2: Reaction Pathway for Selective Nitrile Reduction

G cluster_0 Reaction Conditions cluster_1 Transformation Reagents Reagents NaBH₄ CoCl₂·6H₂O Solvent Solvent Methanol Temp Temperature 0 °C to RT Start Substrate 5-Bromo-2-chloro-6- methylnicotinonitrile Product Product (5-Bromo-2-chloro-6-methyl- pyridin-3-yl)methanamine Start->Product Selective Reduction

Caption: Key parameters for the selective reduction of the nitrile.

References

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. National Institutes of Health. [Link]

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

  • Method for preparing 5-bromo-2-methylpyridine.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Methyl 5-bromo-2-chloro-6-methylnicotinate. MySkinRecipes. [Link]

  • Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. RSC Publishing. [Link]

  • Process for selective nitrile reduction.

Sources

Application Notes & Protocols: A Researcher's Guide to the Selective Functionalization of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Bromo-2-chloro-6-methylnicotinonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its utility is greatly enhanced by the presence of two distinct halogen atoms—bromine and chlorine—at the C5 and C2 positions, respectively. This structural feature presents a unique synthetic challenge and a strategic opportunity: the ability to perform selective, stepwise functionalization. This guide provides a comprehensive overview of the principles and detailed protocols for achieving high chemoselectivity in the functionalization of either the C5-bromo or the C2-chloro position, leveraging the inherent differences in their reactivity. We will explore palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, explaining the mechanistic rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Strategic Importance of Selective Functionalization

The pyridine core is a privileged scaffold in numerous pharmaceuticals and biologically active compounds.[2] The ability to precisely install different substituents onto a dihalogenated pyridine like this compound allows for the rapid generation of molecular diversity and the fine-tuning of structure-activity relationships (SAR).[1] The primary challenge lies in controlling which halogen reacts. This control is governed by the choice of reaction conditions and an understanding of the underlying electronic and mechanistic principles.

The key to selectivity lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step generally follows the reactivity trend: C–I > C–Br > C–Cl > C–F.[3] This inherent preference allows for the selective functionalization of the more reactive C5-Br bond under relatively mild conditions, leaving the C2-Cl bond available for subsequent transformations. Conversely, the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent ring nitrogen and the cyano group. This orthogonal reactivity provides a powerful toolkit for synthetic chemists.

G sub 5-Bromo-2-chloro- 6-methylnicotinonitrile proc1 Selective C5-Br Functionalization (Cross-Coupling) sub->proc1 Pd(0) Catalysis Mild Conditions proc2 Selective C2-Cl Functionalization (SNAr or Cross-Coupling) sub->proc2 Strong Nucleophile or Forcing Conditions react1 Suzuki-Miyaura (Ar-B(OH)2) proc1->react1 react2 Buchwald-Hartwig (R2NH) proc1->react2 prod1 5-Aryl-2-chloro- 6-methylnicotinonitrile react1->prod1 Forms C-C bond react2->prod1 Forms C-N bond react4 Forcing Cross-Coupling (Post C5-functionalization) prod1->react4 Sequential Reaction react3 Nucleophilic Aromatic Substitution (SNAr) (Nu-H) proc2->react3 proc2->react4 prod2 5-Bromo-2-Nu- 6-methylnicotinonitrile react3->prod2 Forms C-Nu bond

Figure 1: Strategic workflow for the selective functionalization of this compound.

Selective Functionalization of the C5-Bromo Bond via Cross-Coupling

The greater reactivity of the C-Br bond makes it the preferred site for initial functionalization via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4]

Mechanistic Rationale: The Oxidative Addition Step

The catalytic cycle of most cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5] The energy barrier for this step is significantly lower for a C-Br bond compared to a C-Cl bond, due to the lower bond dissociation energy of C-Br. By carefully selecting a catalyst system and maintaining mild reaction temperatures (typically ≤ 100 °C), the palladium catalyst will selectively insert into the C-Br bond, leaving the C-Cl bond untouched.

G pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Intermediate (Pd(II) Complex) pd0->oa_complex Oxidative Addition (Selective at C-Br) substrate 5-Bromo-2-chloro- 6-methylnicotinonitrile substrate->oa_complex transmetal Transmetalation oa_complex->transmetal boronic ArB(OH)2 + Base boronic->transmetal [ArB(OH)3]- reductive Reductive Elimination transmetal->reductive reductive->pd0 Catalyst Regeneration product 5-Aryl-2-chloro- 6-methylnicotinonitrile reductive->product

Figure 2: Simplified Suzuki-Miyaura cycle highlighting selective oxidative addition at the C-Br bond.

Protocol: Selective Suzuki-Miyaura Coupling at C5

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid at the C5 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) or a combination of Pd(OAc)₂ and a suitable phosphine ligand (e.g., SPhos, XPhos) (1-5 mol%)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), Toluene, or DMF

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-chloro-6-methylnicotinonitrile.

  • Characterization: Confirm the structure and regioselectivity using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Selective Buchwald-Hartwig Amination at C5

This protocol details the C-N bond formation at the C5 position with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)

  • Ligand: BINAP, Xantphos, or a Buchwald-type biarylphosphine ligand (1.1-1.2x Pd loading)

  • Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 equivalents)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Vessel Preparation: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., BINAP, 3.3 mol%), and the base (e.g., NaOt-Bu, 2.0 eq) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene). Finally, add the amine (1.2 eq).

  • Reaction: Seal the vessel tightly and heat the mixture to 90-110 °C. Monitor the reaction's completion via TLC or LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue via flash column chromatography to obtain the pure 5-amino-2-chloro-6-methylnicotinonitrile product.

ReactionCatalyst SystemBaseSolventTemp (°C)Typical YieldSelectivity (C5:C2)
Suzuki-Miyaura Pd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O9075-95%>98:2
Suzuki-Miyaura Pd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene/H₂O8580-98%>99:1
Buchwald-Hartwig Pd₂(dba)₃/BINAP (1.5/3.3 mol%)NaOt-BuToluene10070-90%>98:2
Buchwald-Hartwig G3-XPhos Precat. (2 mol%)K₃PO₄t-AmylOH11085-97%>99:1

Table 1: Representative conditions for selective C5-Br functionalization.

Selective Functionalization of the C2-Chloro Bond

Functionalizing the less reactive C2-chloro position requires a different strategic approach. The most common methods are Nucleophilic Aromatic Substitution (SNAr) or performing a second cross-coupling under more forcing conditions after the C5 position has already been modified.

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The C2 position of the nicotinonitrile ring is electronically deficient and thus highly susceptible to attack by strong nucleophiles (e.g., alkoxides, thiolates, amines).[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before expelling the chloride ion. This pathway is often highly regioselective for the C2 position and does not require a metal catalyst.

G substrate 5-Bromo-2-chloro- 6-methylnicotinonitrile addition Nucleophilic Attack at C2 substrate->addition nucleophile Nu-H + Base (e.g., R-OH + NaH) nucleophile->addition Nu- meisenheimer Meisenheimer Complex (Resonance Stabilized) addition->meisenheimer elimination Elimination of Cl- meisenheimer->elimination product 5-Bromo-2-Nu- 6-methylnicotinonitrile elimination->product

Figure 3: Mechanism of selective C2-Cl functionalization via Nucleophilic Aromatic Substitution (SNAr).

Protocol: Selective SNAr with an Alcohol

This protocol describes the displacement of the C2-chloride with an alkoxide nucleophile.

Materials:

  • This compound

  • Alcohol (R-OH, 1.5 - 5.0 equivalents, can also be the solvent)

  • Strong Base: Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium tert-butoxide (KOtBu) (1.2-1.5 equivalents)

  • Anhydrous Solvent: THF, DMF, or the alcohol itself

Procedure:

  • Alkoxide Formation: To a solution of the alcohol (1.5 eq) in an anhydrous solvent like THF under an inert atmosphere, carefully add NaH (1.3 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Cool the freshly prepared alkoxide solution to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., to 50-70 °C) if necessary. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by adding water or saturated aqueous NH₄Cl at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash chromatography on silica gel.

Considerations for Cross-Coupling at C2

While less common, it is possible to perform a cross-coupling reaction at the C2-chloro position. This is almost exclusively done after the C5-bromo position has been functionalized. Activating the stronger C-Cl bond for oxidative addition requires:

  • More Forcing Conditions: Higher temperatures (110-140 °C) are often necessary.

  • Specialized Catalysts: Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like RuPhos, BrettPhos) are required to promote the difficult oxidative addition step.[7] These ligands stabilize the palladium center and increase its electron density, making it more reactive towards the C-Cl bond.

Conclusion

The selective functionalization of this compound is a highly achievable synthetic goal that unlocks access to a wide array of complex substituted pyridines. The key to success is a rational choice of methodology based on the fundamental principles of chemical reactivity. Palladium-catalyzed cross-coupling reactions under mild conditions provide a reliable pathway to selectively functionalize the C5-bromo position. In contrast, the electronically activated C2-chloro position is readily substituted by strong nucleophiles via an SNAr mechanism. By mastering these orthogonal strategies, researchers can efficiently leverage this versatile building block in the development of novel molecules for pharmaceutical and agrochemical applications.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2008). Synthesis and antimicrobial evaluation of some new 1,3-thiazole, 1,3,4-thiadiazole, 1,2,4-triazole and[8][9][10]triazolo[3,4-b][8][10][11]thiadiazine derivatives. European Journal of Medicinal Chemistry, 43(7), 1537-1544.

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73957, Nicotinic acid. Retrieved February 2, 2026, from [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710.
  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 2, 2026, from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved February 2, 2026, from [Link]

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Pd-PEPPSI-IPent Catalyst for C-C and C-N Cross-Coupling Reactions.
  • Singh, U. P., & Singh, R. P. (2012). Synthesis and biological evaluation of some new 2-amino-5-bromo-6-substituted-4(3H)-pyrimidinones as potential antiviral agents. Bioorganic & Medicinal Chemistry Letters, 22(4), 1599-1603.
  • MDPI. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1414.
  • Rasool, N., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(12), 2095.
  • ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved February 2, 2026, from [Link]

  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6445-6456.
  • Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 2, 2026, from [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Chen, Y., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6543–6552.
  • Miura, T., et al. (2014). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Synthesis, 46(04), 496-502.
  • Schoenebeck, F., et al. (2018). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst.
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved February 2, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 2, 2026, from [Link]

  • Norman, J. P., & Neufeldt, S. R. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • ResearchGate. (2017). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. Retrieved February 2, 2026, from [Link]

  • CONICET Digital. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Retrieved February 2, 2026, from [Link]

  • Rasool, N., et al. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PLoS ONE, 11(6), e0158348.
  • ResearchGate. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved February 2, 2026, from [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 109(12), 6049–6112.
  • Hindawi. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved February 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21948269, 5-Bromo-2-chloronicotinonitrile. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2022).
  • NIH National Library of Medicine. (2024). Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline. Retrieved February 2, 2026, from [Link]

  • NIH National Library of Medicine. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved February 2, 2026, from [Link]

  • NIH National Library of Medicine. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile .

The content is structured to address the unique electronic and steric challenges of this scaffold, providing actionable solutions based on mechanistic insights.

Case ID: 5-Br-2-Cl-6-Me-Pyridine Coupling Optimization Support Tier: Senior Application Scientist Status: Active

Substrate Analysis & Reactivity Profile

Before troubleshooting, it is critical to understand why this reaction fails. You are not dealing with a simple aryl halide.[1][2][3] This substrate presents a "perfect storm" of three competing factors:

  • Steric Hindrance (The Primary Blocker): The 6-methyl group is ortho to the 5-bromo reaction site. This creates significant steric bulk, impeding the approach of the palladium catalyst during the oxidative addition step and, more critically, slowing down transmetallation.

  • Regioselectivity & Competition: While C-Br bonds typically react faster than C-Cl bonds, the 2-chloro position is electronically activated by the adjacent pyridine nitrogen and the electron-withdrawing nitrile (CN) group at position 3.

  • Side Reaction Vulnerability (SNAr): The highly electron-deficient nature of the ring (due to the CN group) makes the 2-chloro position extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) by bases (e.g.,

    
    , 
    
    
    
    ), leading to dead-end byproducts.
Visualizing the Challenge

ReactivityProfile Substrate This compound Sterics STERIC BLOCKADE (6-Methyl Group) Slows Oxidative Addition Substrate->Sterics Activation ELECTRONIC ACTIVATION (3-Cyano Group) Promotes SNAr at C2 Substrate->Activation Target Target Reaction: Suzuki at C5-Br Sterics->Target Hinders SideRxn Side Reaction: SNAr at C2-Cl Activation->SideRxn Promotes

Figure 1: Reactivity conflict map showing the competition between the desired coupling and steric/electronic barriers.

Troubleshooting Guide (Q&A)

Q1: My conversion is low (<30%), and the starting material remains. Why isn't the catalyst working?

Diagnosis: The catalyst cannot overcome the steric barrier of the 6-methyl group. Technical Explanation: Standard ligands like


 (in 

) or dppf are often too bulky or insufficiently electron-rich to facilitate oxidative addition into a sterically hindered C-Br bond. Furthermore, if the oxidative addition happens, the bulky environment retards the transmetallation step, leading to catalyst decomposition (formation of Palladium black). Solution: Switch to Buchwald-type dialkylbiaryl phosphine ligands .
  • Recommendation: Use SPhos or XPhos . These ligands are electron-rich (accelerating oxidative addition) and structurally designed to facilitate coupling at hindered positions.

  • Alternative:

    
      or 
    
    
    
    (often used with
    
    
    ).
Q2: I see a major byproduct that matches the mass of [Starting Material - Cl + OH] or [Starting Material - Cl + OMe].

Diagnosis: You are experiencing Nucleophilic Aromatic Substitution (SNAr) at the 2-position. Technical Explanation: The 3-cyano group makes the 2-chloro position highly electrophilic. If you are using strong bases (like


, 

) or hydroxide bases (

,

) in protic solvents, the base attacks the 2-Cl position instead of participating in the Suzuki cycle. Solution:
  • Change the Base: Switch to mild, non-nucleophilic bases. Anhydrous

    
      or 
    
    
    
    are ideal. Avoid hydroxides and alkoxides.
  • Solvent Control: If using carbonate bases, ensure the water content is controlled. A Toluene/Water (10:1) mixture is often safer than pure alcohol or DMF/Water.

Q3: Is the 2-Chloro group reacting in the Suzuki coupling instead of the 5-Bromo?

Diagnosis: Unlikely, but possible if the catalyst is non-selective. Technical Explanation: The C-Br bond is weaker (approx. 68 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). Oxidative addition prefers Br. However, if the 5-position is too hindered and you use a very active catalyst at high temperatures, C2-coupling can occur. Solution: Lower the temperature to 60-80°C and use the SPhos ligand system, which is highly selective for the hindered bromide over the activated chloride.

Optimized Experimental Protocol

This protocol is designed to maximize yield by addressing sterics (Ligand selection) and side reactions (Base/Solvent selection).

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.0 equivThis compound
Boronic Acid Nucleophile1.2 - 1.5 equivAryl/Heteroaryl Boronic Acid
Catalyst Source Pd Source2 - 5 mol%

or

Ligand Steric facilitator4 - 10 mol%SPhos (2:1 L:Pd ratio)
Base Activator2.0 - 3.0 equiv

(finely ground)
Solvent Medium0.1 - 0.2 MToluene / Water (10:1 v/v)
Step-by-Step Workflow
  • Preparation: Charge a reaction vial with the Substrate (1.0 eq), Boronic Acid (1.2 eq),

    
     (0.02 eq), SPhos (0.04 eq), and 
    
    
    
    (2.0 eq).
    • Note: If the boronic acid is prone to protodeboronation, increase to 1.5 eq.

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

    • Critical: Oxygen effectively kills the active catalytic species, especially with electron-rich ligands like SPhos.

  • Solvent Addition: Add degassed Toluene and Water (10:1 ratio) via syringe.

    • Why Water? A small amount of water is necessary to dissolve the inorganic base and facilitate the formation of the boronate species for transmetallation.

  • Reaction: Heat the block to 80°C with vigorous stirring.

    • Monitoring: Check by LCMS after 2 hours. If conversion is slow, increase to 100°C. Do not exceed 110°C to avoid nitrile hydrolysis.

  • Workup: Dilute with EtOAc, wash with water (to remove salts) and brine. Dry over

    
    .
    

Decision Logic for Troubleshooting

Use this flowchart to diagnose specific failure modes in your experiment.

TroubleshootingTree Start Start: Low Yield Observed CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes Yes (SM Consumed) CheckSM->SM_Yes SM_No No (SM Remains) CheckSM->SM_No ByproductCheck Check LCMS for Byproducts SM_Yes->ByproductCheck CatalystCheck Did the solution turn black (Pd precip)? SM_No->CatalystCheck Cat_Dead Catalyst Death: Steric failure or O2 poisoning. Action: Switch to SPhos/XPhos, re-degas solvents. CatalystCheck->Cat_Dead Yes Cat_Alive Kinetic Stall: Temp too low. Action: Increase Temp to 100°C. CatalystCheck->Cat_Alive No SNAr_Found Mass = SM-Cl+OH/OMe? SNAr Side Reaction. Action: Switch to K3PO4, remove alcohols. ByproductCheck->SNAr_Found Hydrolysis/SNAr Debromo_Found Mass = SM-Br+H? Protodehalogenation. Action: Use anhydrous solvents, switch to Pd(dppf)Cl2. ByproductCheck->Debromo_Found Reduction

Figure 2: Diagnostic logic tree for identifying the root cause of reaction failure.

References

  • Mechanistic Insight on Steric Hindrance: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] [Link] Citation Context: Establishes SPhos and XPhos as superior ligands for sterically hindered substrates (like ortho-substituted pyridines).

  • Pyridine Reactivity & Regioselectivity: Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link] Citation Context: detailed analysis of halogenated pyridine reactivity, confirming C5-Br preference over C2-Cl but highlighting the risks of C2 activation.

  • SNAr Side Reactions in Pyridines: Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. [Link] Citation Context: Discusses the electrophilicity of 2-chloropyridines with electron-withdrawing groups (CN) and their susceptibility to nucleophilic attack.

Sources

Side reactions in the synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile

Case Reference: #SYN-84703-18-4 Subject: Troubleshooting Side Reactions & Process Optimization Status: Active Guide[1]

Executive Summary & Route Analysis

Target Molecule: this compound CAS: 84703-18-4 Primary Application: Key intermediate for kinase inhibitors and nicotinic receptor modulators.[1]

The "Happy Path" (Standard Industrial Route): The most robust synthesis proceeds via a two-step sequence starting from 2-hydroxy-6-methylnicotinonitrile (also known as 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile).[1]

  • Electrophilic Bromination: Selective C-5 bromination using Br₂ or NBS.[1]

  • Deoxychlorination: Conversion of the C-2 hydroxy/oxo group to a chloride using POCl₃ (Phosphorus Oxychloride).

Visualizing the Reaction Landscape

The following diagram maps the critical process flow and identifies where specific impurities originate.

ReactionPathway Figure 1: Synthetic Pathway and Critical Control Points (CCP) Start Start Material 2-Hydroxy-6-methylnicotinonitrile Int1 Intermediate 1 5-Bromo-2-hydroxy- 6-methylnicotinonitrile Start->Int1 Br2, AcOH (Electrophilic Subst.) Imp_Dibromo Impurity A 3,5-Dibromo species (Over-bromination) Start->Imp_Dibromo Excess Br2 High Temp Imp_Benzyl Impurity B Bromomethyl side-chain (Radical Mechanism) Start->Imp_Benzyl Light/Radical Initiator Product TARGET PRODUCT 5-Bromo-2-chloro- 6-methylnicotinonitrile Int1->Product POCl3, Reflux (Deoxychlorination) Imp_Dimer Impurity D P-O-P Dimer (Incomplete Quench) Int1->Imp_Dimer Trace H2O Stalled Rxn Imp_Hydrolysis Impurity C Amide/Acid Derivative (Nitrile Hydrolysis) Product->Imp_Hydrolysis Acidic Workup High T > 60°C

Figure 1: Operational flow showing the origin of key impurities during bromination and chlorination steps.[1]

Troubleshooting Guide (Ticket-Based)

Ticket #01: "I see a mass shift of +79/81 in my Intermediate 1."

Diagnosis: Over-bromination (Formation of Impurity A ). Root Cause: In the bromination of 2-hydroxy-6-methylnicotinonitrile, the C-5 position is highly activated.[1] However, if the stoichiometry of Bromine (Br₂) exceeds 1.05 equivalents, or if the reaction temperature spikes above 50°C, the C-3 or C-4 positions (if available) or a second bromination on the ring can occur.[1] Corrective Action:

  • Stoichiometry Control: Limit Br₂ to 1.0–1.02 equivalents.

  • Temperature Ramp: Add Br₂ dropwise at 0–5°C. Only allow the reaction to warm to room temperature after addition is complete to drive conversion.

  • Reagent Swap: If using liquid Br₂ is difficult to control, switch to N-Bromosuccinimide (NBS) in DMF or Acetonitrile. NBS provides a slow, controlled release of electrophilic bromine.

Ticket #02: "My POCl₃ reaction is stuck at 80% conversion."

Diagnosis: Stalled Deoxychlorination (Vilsmeier-Haack inefficiency).[1] Root Cause: Pure POCl₃ is sometimes not electrophilic enough to fully convert the electron-deficient 5-bromo-2-hydroxypyridine ring.[1] The steric bulk of the bromine atom at C-5 also hinders the attack at C-2.[1] Corrective Action:

  • Catalysis: Add a catalytic amount of DMF (Dimethylformamide) or N,N-Dimethylaniline .[1] This forms the Vilsmeier reagent (chloroiminium ion), which is a far more potent electrophile than POCl₃ alone.

  • Base Addition: Use Quinoline or Triethylamine (TEA) (1.0 eq) as an HCl scavenger. High concentrations of HCl generated during the reaction can protonate the pyridine nitrogen, deactivating the ring toward nucleophilic attack by chloride.

Ticket #03: "A new peak appeared after quenching the POCl₃ reaction."

Diagnosis: Nitrile Hydrolysis (Formation of Impurity C ). Root Cause: The nitrile group (-CN) at position 3 is susceptible to hydrolysis under strong acidic conditions and high temperatures.[1] When quenching POCl₃ with water, the exothermic generation of Phosphoric acid and HCl creates a "hot acid" environment that hydrates the nitrile to an amide (CONH₂). Corrective Action:

  • Inverse Quench: Never add water to the reaction mixture. Always pour the reaction mixture slowly into a slurry of ice/water or ice/K₂CO₃ .

  • Temperature Limit: Maintain the quench temperature below 20°C.

  • Phase Transfer: Extract immediately into an organic solvent (DCM or Ethyl Acetate) to remove the product from the aqueous acidic phase.

Ticket #04: "My product contains a 'benzylic' impurity."

Diagnosis: Side-chain Bromination (Formation of Impurity B ).[1] Root Cause: Bromination of the 6-methyl group occurs via a Free Radical mechanism (radical substitution), unlike the ionic ring bromination.[1] This is triggered by light or radical initiators (peroxides in old solvents). Corrective Action:

  • Light Exclusion: Wrap the reaction flask in aluminum foil during the bromination step.

  • Solvent Choice: Use Acetic Acid as the solvent. It promotes the ionic mechanism (Electrophilic Aromatic Substitution) and suppresses radical pathways. Avoid non-polar solvents like CCl₄ unless strictly necessary.[1]

Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterRecommended RangeConsequence of Deviation
Br₂ Equivalents 1.00 – 1.05 eq>1.05: Dibromination<1.00: Low Yield
Bromination Temp 0°C (Addition) → 25°C (Stir)>40°C: Benzylic bromination (Impurity B)[1][2]
POCl₃ Quality Clear, colorlessYellow/Orange: Contains HCl/Polyphosphoric acid, leads to dimers
Quench Temp < 15°C> 30°C: Hydrolysis of Nitrile to Amide
Reaction Time (Step 2) 4 – 6 Hours @ Reflux> 12 Hours: Decomposition/Tarry residues

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinonitrile

  • Charge 2-hydroxy-6-methylnicotinonitrile (10.0 g, 74.6 mmol) and Acetic Acid (50 mL) into a 250 mL 3-neck flask wrapped in foil.

  • Cool the suspension to 0–5°C using an ice bath.

  • Add a solution of Bromine (12.0 g, 75.0 mmol) in Acetic Acid (10 mL) dropwise over 30 minutes. Note: Maintain internal temp < 10°C.

  • Remove ice bath and stir at room temperature for 2 hours. Monitor by TLC/HPLC.

  • Pour mixture into ice water (200 mL). Filter the resulting solid.[3]

  • Wash cake with water and dry at 50°C.

    • Target Yield: 90-95%[1]

    • Appearance: Off-white to pale yellow solid.[1]

Step 2: Synthesis of this compound

  • Charge the dried Step 1 intermediate (10.0 g) into a flask.

  • Add POCl₃ (50 mL, excess) and N,N-Dimethylaniline (0.5 mL, catalyst).

  • Heat to reflux (approx. 105°C) for 4-5 hours. The suspension should clear to a solution.

  • Critical Step: Cool reaction mass to room temperature.

  • Slowly pour the reaction mass into a stirred mixture of Ice (300 g) and Water (100 mL) . Caution: Violent Exotherm. Keep quench temp < 20°C.[4]

  • Neutralize to pH 7-8 using solid Na₂CO₃ or NaHCO₃ .

  • Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Recrystallize from Ethanol/Heptane if necessary.[1]

References

  • Preparation of 5-bromo-2-chloropyrimidine derivatives.
  • Method for preparing 5-bromo-2-methylpyridine.
  • Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

Sources

Optimizing catalyst loading for Buchwald-Hartwig amination of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Loading & Selectivity for 5-Bromo-2-chloro-6-methylnicotinonitrile Status: Active Senior Application Scientist: [AI Persona]

Executive Summary: The Selectivity Challenge

You are working with This compound . This is not a standard coupling; it is a "Selectivity War" between two competing mechanisms:[1]

  • The Desired Pathway (Pd-Catalyzed): Oxidative addition at C5-Br .[1] This is sterically hindered by the C6-Methyl group but electronically favorable for Palladium insertion compared to the chloride.

  • The Competitor (SNAr): Nucleophilic aromatic substitution at C2-Cl .[1] The C3-Nitrile (CN) is a powerful electron-withdrawing group that activates the C2-position, making it highly susceptible to direct attack by amines, especially if strong bases are used.[1]

Your Goal: Tune the catalyst loading and ligand environment to accelerate the Pd-cycle (C5) so significantly that it outcompetes the background SNAr reaction (C2).

Module 1: The "Hardware" (Catalyst & Ligand Selection)[1]

Q: I am seeing low conversion. Should I just add more Pd(PPh3)4? A: No. Avoid Pd(PPh3)4. It is obsolete for this specific substrate type.[1]

  • Reasoning: The pyridine nitrogen in your substrate is a strong σ-donor. It will displace simple phosphines (like PPh3), leading to catalyst poisoning (formation of inactive Pd-pyridine complexes).[1]

  • Recommendation: Use Palladacycle Precatalysts (Gen-3 or Gen-4) .[1] These activate rapidly and do not require excess ligand, which can inhibit the reaction.[1]

Q: Which ligand system favors C5-Br coupling over C2-Cl displacement? A: You need a ligand that is bulky (to prevent N-coordination) and electron-rich (to facilitate oxidative addition).[1]

  • Primary Recommendation: BrettPhos or tBuBrettPhos. [1][2]

    • Why: These ligands create a "protective shell" around the Pd center, preventing the substrate's pyridine nitrogen from binding.[1] They are exceptional for coupling primary amines.[1]

  • Secondary Recommendation: XantPhos. [1][3]

    • Why: If you observe regioselectivity issues (C2 vs C5), XantPhos has a large bite angle that often enforces strict reductive elimination at the C5-Br site due to electronic differentiation.[1]

Module 2: The "Software" (Loading & Conditions)

Q: What is the optimal catalyst loading starting point? A: Do not start at 10 mol%. High loading can actually promote homocoupling in electron-deficient rings.[1]

  • Screening Start: 1.0 - 2.0 mol% Pd .

  • Scale-up Target: < 0.5 mol%.

  • Critical Note: If the reaction stalls at 2 mol%, do not simply double the loading. Instead, check for "Protodehalogenation" (loss of Br).[1] If Br is lost, the catalyst is active but the cycle is failing at the transmetallation step; adding more Pd won't fix this—changing the solvent or base will.[1]

Q: My base choice seems to affect the regioisomer ratio. Why? A: This is the most critical parameter for your specific nitrile-bearing substrate.

  • Avoid: NaOtBu or KOtBu . These strong bases increase the nucleophilicity of your amine, promoting the unwanted SNAr attack at the C2-Cl position.[1]

  • Use: Cs₂CO₃ or K₃PO₄ (anhydrous).[1] These weaker, inorganic bases are sufficient for the Pd-cycle but slow down the background SNAr reaction.[1]

Module 3: Troubleshooting Matrix

Use this table to diagnose failure modes based on LCMS/NMR data.

SymptomDiagnosisRoot CauseCorrective Action
Product is C2-Amine (Cl displaced)SNAr Competition Base is too strong or Temp is too high.[1]Switch to Cs₂CO₃ . Lower temp to 60-80°C. Use a more active catalyst (e.g., Pd-G4-BrettPhos) to accelerate the C5 pathway.[1]
Starting Material (SM) + Desbromo Protodehalogenation "Hydride" source present; slow transmetallation.[1]Switch solvent to Dioxane or Toluene (strictly anhydrous).[1] Increase amine concentration.[1]
Reaction Stalls at 50% Catalyst Poisoning Pyridine N binding to Pd.[1]Switch to tBuBrettPhos (bulkier). Ensure ligand:Pd ratio is 1:1 (if not using precatalyst).[1]
SM Unreacted Oxidative Addition Failure Substrate is too electron-poor/hindered.[1]Increase Temp to 100°C. Switch to Pd-G4-AdBrettPhos (highly active).

Visualization: Troubleshooting Decision Tree

The following diagram outlines the logical flow for optimizing your reaction based on initial results.

BuchwaldOptimization Start Run Initial Screen (2 mol% Pd-G4-BrettPhos, Cs2CO3, 80°C) CheckResult Analyze LCMS/NMR Start->CheckResult Success >90% Yield C5-Coupling CheckResult->Success Target Hit SNAr Major Product: C2-Amine (Cl displaced) CheckResult->SNAr Regio-error Dehalo Major Byproduct: Des-Bromo (H replaces Br) CheckResult->Dehalo Reduction Stall Stalled Conversion (<50%) CheckResult->Stall Poisoning FixSNAr Action: 1. Switch Base to K3PO4 2. Lower Temp 3. Increase Catalyst Activity SNAr->FixSNAr FixDehalo Action: 1. Dry Solvents (Strict) 2. Switch to Toluene 3. Increase Amine Eq. Dehalo->FixDehalo FixStall Action: 1. Switch to tBuBrettPhos 2. Check O2 exclusion Stall->FixStall

Caption: Logic flow for diagnosing chemoselectivity and reactivity issues in 5-bromo-2-chloropyridine derivatives.

Standard Operating Protocol (SOP)

Experiment: Coupling of Morpholine (Model Amine) with this compound.

Safety: Perform all steps in a fume hood. The substrate is a nitrile (potential cyanide release under extreme acid/thermal stress) and halopyridine (sensitizer).[1]

  • Preparation (Glovebox or Schlenk Line):

    • To a 4 mL vial equipped with a magnetic stir bar, add:

      • Substrate: this compound (1.0 equiv, 0.5 mmol).

      • Amine: Morpholine (1.2 equiv).[1]

      • Base: Cs₂CO₃ (2.0 equiv, finely ground and dried).[1]

      • Catalyst: BrettPhos Pd G4 Precatalyst (0.02 equiv, 2 mol%).[1]

  • Solvent Addition:

    • Seal the vial with a septum cap.[1]

    • Evacuate and backfill with Argon (3 cycles).[1]

    • Add Anhydrous 1,4-Dioxane (concentration 0.2 M, ~2.5 mL) via syringe.[1]

  • Reaction:

    • Place in a pre-heated block at 80°C .

    • Stir vigorously (1000 rpm). Note: Poor stirring leads to base clumping and stalled reactions.[1]

  • Monitoring:

    • Sample at 1 hour and 4 hours.

    • Aliquot: Take 10 µL, dilute in MeCN, filter.

    • Check: Disappearance of Br-SM (Starting Material) and appearance of Product.[1] Watch for peak at [M-Br+H] (Desbromo).

  • Workup:

    • Cool to Room Temp.[1][2] Dilute with EtOAc. Filter through a Celite plug to remove Pd/Salts.[1]

    • Concentrate and purify via Flash Chromatography.[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • BenchChem Application Note. (2025). Optimization of Buchwald-Hartwig amination conditions.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][5][6][7][8][9] Reaction intermediates and structure-activity relationships.[10] Journal of the American Chemical Society, 116(13), 5969-5970.[1]

  • Organic Letters. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[1][6][9][1]

Sources

Technical Support Center: Regioselectivity in Reactions with 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-chloro-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in reactions with this versatile building block. Here, we will delve into the underlying principles governing its reactivity and provide practical, field-tested solutions to common challenges.

Understanding the Reactivity Landscape

This compound presents two distinct reactive sites for cross-coupling and nucleophilic substitution reactions: the C5-Bromo and the C2-Chloro positions. Achieving selective functionalization at one site over the other is paramount for the successful synthesis of target molecules. The regiochemical outcome of these reactions is governed by a delicate interplay of electronic effects, steric hindrance, and the chosen reaction conditions.

The Key Factors at Play:
  • Electronic Effects: The pyridine ring is an electron-deficient system, a characteristic further amplified by the electron-withdrawing nitrile group (-CN). This electronic pull makes the entire ring susceptible to nucleophilic attack. The relative reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I > C-Br > C-Cl.[1][2] This intrinsic difference is the primary lever for achieving selectivity.

  • Steric Hindrance: The methyl group at the C6 position exerts significant steric hindrance around the adjacent C5-Bromo position. This can influence the approach of bulky reagents and catalyst complexes, potentially favoring reaction at the less hindered C2-Chloro position.[3]

  • Reaction Type: The choice of reaction—be it a Suzuki, Buchwald-Hartwig, Sonogashira, or a nucleophilic aromatic substitution (SNA_r)—will fundamentally dictate the regiochemical preference.

Below is a visual representation of the factors influencing the regioselectivity of this compound.

G cluster_substrate This compound cluster_factors Influencing Factors A C5-Bromo B C2-Chloro Electronic Electronic Effects (C-Br > C-Cl reactivity) Electronic->A Favors reaction at C5 Steric Steric Hindrance (from C6-Methyl) Steric->A Hinders reaction at C5 Catalyst Catalyst/Ligand Choice Catalyst->A Modulates reactivity Catalyst->B Modulates reactivity ReactionType Reaction Type (e.g., Suzuki, SNAr) ReactionType->A Determines pathway ReactionType->B Determines pathway

Caption: Factors influencing regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura coupling and want to selectively functionalize the C5-bromo position. How can I achieve this?

Answer:

Selective coupling at the C5-bromo position is generally favored due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions.[1][2] However, to maximize selectivity, careful optimization of reaction conditions is crucial.

Troubleshooting Workflow for Selective C5-Arylation (Suzuki-Miyaura):

G start Goal: Selective C5-Arylation catalyst Choose a mild Pd catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/PPh3) start->catalyst temp Maintain low to moderate temperature (e.g., 60-80 °C) catalyst->temp base Use a suitable base (e.g., K2CO3, Cs2CO3) temp->base solvent Select an appropriate solvent (e.g., Toluene/H2O, Dioxane/H2O) base->solvent analysis Analyze reaction mixture (GC-MS, LC-MS) for regioselectivity solvent->analysis success High C5 selectivity achieved analysis->success Desired outcome troubleshoot Low selectivity or side products observed analysis->troubleshoot Undesired outcome adjust_ligand Consider a bulkier ligand to increase steric hindrance at C5 troubleshoot->adjust_ligand adjust_temp Further lower the reaction temperature troubleshoot->adjust_temp adjust_ligand->analysis adjust_temp->analysis G start Goal: Selective C2-SNAr nucleophile Choose nucleophile (e.g., R-NH2, R-O-) start->nucleophile solvent Select a polar aprotic solvent (e.g., DMSO, DMF, NMP) nucleophile->solvent temp Apply moderate to high temperature (e.g., 80-150 °C) solvent->temp base Add a non-nucleophilic base if needed (e.g., K2CO3, DIPEA) temp->base analysis Analyze reaction mixture (LC-MS) for C2-substitution product base->analysis success High C2 selectivity achieved analysis->success Desired outcome no_reaction No or slow reaction analysis->no_reaction Undesired outcome increase_temp Increase reaction temperature no_reaction->increase_temp increase_temp->analysis

Caption: Workflow for selective C2-SNAr.

Detailed Protocol for Selective C2-SNAr:

  • Nucleophile and Solvent: Dissolve the this compound and the desired nucleophile (e.g., a primary or secondary amine, or an alcohol in the presence of a base to form the alkoxide) in a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Temperature: Heat the reaction mixture. The required temperature will depend on the nucleophilicity of the attacking species, ranging from 80 °C for strong nucleophiles to 150 °C or higher for weaker ones.

  • Base: If the nucleophile is an alcohol or a thiol, a non-nucleophilic base such as K₂CO₃ or NaH is required to generate the corresponding alkoxide or thiolate in situ. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used to quench the HCl generated.

  • Exclusion of Metal Catalysts: It is critical to ensure that no palladium or other transition metal contaminants are present, as these could initiate competing cross-coupling pathways.

This high intrinsic selectivity makes SNAr an excellent method for functionalizing the C2 position without affecting the C5-bromo site, leaving the latter available for subsequent cross-coupling reactions.

Summary of Regioselective Strategies

Reaction TypeTarget PositionKey Strategy
Suzuki-Miyaura C5-BromoUse mild Pd catalyst (e.g., Pd(PPh₃)₄), moderate temperature (60-80 °C).
Buchwald-Hartwig C2-ChloroUse bulky ligand (e.g., XPhos), higher temperature (90-110 °C), or a sequential approach.
Sonogashira C5-BromoStandard Sonogashira conditions (Pd/Cu catalysis) will favor the more reactive C-Br bond.
SNAr C2-ChloroUtilize the intrinsic electronic activation of the C2 position by the ring nitrogen. No metal catalyst is needed.

By understanding the fundamental principles of reactivity and carefully selecting the reaction conditions, researchers can effectively control the regioselectivity of reactions with this compound, enabling the efficient synthesis of a wide array of complex molecules.

References
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate. Available at: [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. Available at: [Link]

  • Methyl 5-bromo-2-chloro-6-methylnicotinate - MySkinRecipes. Available at: [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed. Available at: [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]

  • 6-Chloro- and 6-Bromo-Substituted Steroids in the Suzuki-Miyaura Cross-Coupling Reaction. A Convenient Route to Potential Aromatase Inhibitors - ResearchGate. Available at: [Link]

  • C–C Coupling in sterically demanding porphyrin environments - Beilstein Journals. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PubMed Central. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - Chemical Reviews - ACS Publications. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain - ResearchGate. Available at: [Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Publishing. Available at: [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]

Sources

Preventing homocoupling in Suzuki reactions with 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and persistent challenge in palladium-catalyzed cross-coupling: the formation of homocoupling byproducts during the Suzuki-Miyaura reaction, with a specific focus on the challenging substrate, this compound. Our goal is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Diagnosis and Resolution

This section is designed to address specific experimental issues in a direct question-and-answer format.

Q1: My primary byproduct is the homocoupled dimer of my boronic acid. What is the likely cause, and how can I prevent it?

A1: The homocoupling of boronic acids is one of the most frequent side reactions in Suzuki couplings. It typically arises from two primary mechanistic pathways:

  • Oxygen-Mediated Homocoupling: This is the most common cause. Trace amounts of oxygen in your reaction vessel can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) complex, in the absence of an aryl halide, can then undergo two successive transmetalations with your boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[1] This process is especially prevalent at ambient temperatures and can occur even without a base.[3]

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules, which serves as a sacrificial process to initiate the main catalytic cycle.[1]

Core Solutions:

  • Rigorous Degassing: Oxygen is a primary culprit.[4] Ensure all solvents (including any water used in the solvent system) and the reaction mixture itself are thoroughly deoxygenated.[3][5] Standard practice involves multiple "freeze-pump-thaw" cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Subsequently, maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Selection: Switch to a modern, pre-formed Pd(0) catalyst or a precatalyst system designed for efficient generation of the active species. Buchwald precatalysts (e.g., G3 or G4 precatalysts) are excellent choices as they form the active LPd(0) catalyst reliably, minimizing the need for a reductive homocoupling startup phase.[4][6]

  • Order of Reagent Addition: A proven technique is to pre-heat the palladium catalyst, ligand, base, and your this compound in the degassed solvent for 10-15 minutes at the reaction temperature (e.g., 60-80 °C).[3] This ensures the active Pd(0) catalyst forms and undergoes oxidative addition with the aryl halide first. Once this has occurred, add the boronic acid (as a solid or a solution in degassed solvent) to initiate the desired cross-coupling.[3]

Q2: I've tried degassing, but I still see homocoupling, along with significant dehalogenation of my starting material. What's going on?

A2: The observation of both homocoupling and dehalogenation points towards a more complex issue, likely related to the stability of the organopalladium intermediates and the specific nature of your electron-deficient substrate.

The substrate, this compound, is electron-deficient due to the nitrile group and the pyridine ring nitrogen. This property facilitates oxidative addition but can also lead to other challenges.

Causality and Deeper Analysis:

  • Ligand Choice: The stability and reactivity of the palladium center are critically dependent on the coordinating ligand. If the ligand is not sufficiently electron-rich or sterically bulky, the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) may be slow relative to side reactions.

  • Protodeboronation: Your boronic acid, especially if it is a heteroaryl boronic acid, might be unstable under the reaction conditions and undergo protodeboronation (hydrolysis back to the arene).[4][6] This reduces the concentration of the desired nucleophile, allowing more time for competing side reactions.

  • Homocoupling via Protonolysis: In some cases, particularly with electron-deficient arylboronic acids, a less common homocoupling mechanism involving protonolysis and a second transmetalation can occur, which is not dependent on oxygen.[7]

Advanced Solutions:

  • Optimize the Ligand: For electron-deficient heteroaryl chlorides and bromides, bulky and electron-donating phosphine ligands are often required.[8][9] Consider switching to a Buchwald-type ligand such as SPhos or XPhos.[7][10] These ligands promote rapid reductive elimination, which is often the rate-limiting step for the desired product formation, thereby outcompeting side reactions.[8][9]

  • Use a More Stable Boron Reagent: If protodeboronation is suspected, switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or neopentyl glycol ester.[6] Alternatively, potassium aryltrifluoroborates or MIDA boronates offer enhanced stability and release the boronic acid slowly under the reaction conditions.[6]

  • Re-evaluate the Base: While strong bases are needed to activate the boronic acid for transmetalation, an overly harsh base can accelerate boronic acid decomposition.[9][11] If you are using a strong base like NaOH or KOH, consider switching to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5]

Symptom Potential Cause(s) Recommended Solution(s)
High Boronic Acid Homocoupling1. Oxygen in the system.2. Inefficient reduction of Pd(II) precatalyst.1. Rigorously degas all reagents and solvents.2. Switch to a Pd(0) source or a modern precatalyst (e.g., Buchwald G3).3. Add boronic acid after pre-heating other components.[3]
Homocoupling & Dehalogenation1. Slow reductive elimination.2. Boronic acid instability (protodeboronation).1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos).[7][10]2. Use a more stable boron reagent (e.g., pinacol ester, MIDA boronate).[6]
Low Conversion / Sluggish Reaction1. Inactive catalyst.2. Poor choice of base or solvent.3. Oxidative addition is too slow (less likely with this substrate).1. Use a fresh, reliable catalyst source.2. Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (Dioxane, Toluene, 2-MeTHF).3. Increase temperature cautiously.[6]

Frequently Asked Questions (FAQs)

What is the fundamental mechanism of the Suzuki-Miyaura reaction?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or pseudohalide.[9] The generally accepted catalytic cycle involves three key steps:[8][12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This step is typically faster for C-Br bonds than C-Cl bonds.[8]

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[8][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]

Suzuki_Cycle pd0 LₙPd(0) label_oa Oxidative Addition pd0->label_oa oxidative_adduct LₙPd(II)(Ar¹)(X) label_tm Transmetalation oxidative_adduct->label_tm transmetalation_complex LₙPd(II)(Ar¹)(Ar²) label_re Reductive Elimination transmetalation_complex->label_re label_oa->oxidative_adduct Ar¹-X label_tm->transmetalation_complex Ar²-B(OR)₂ + Base label_re->pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

What makes this compound a challenging substrate?

This substrate has several electronic and structural features that require careful consideration:

  • Electron Deficiency: The pyridine nitrogen and the cyano group strongly withdraw electron density, making the aryl halides more reactive towards oxidative addition.

  • Chemoselectivity: It possesses two different halide leaving groups, a bromide and a chloride. Oxidative addition to a C-Br bond is generally much faster than to a C-Cl bond, allowing for selective coupling at the 5-position if conditions are controlled carefully.[8]

  • Lewis Basicity: The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst. This can sometimes inhibit catalysis by occupying a coordination site needed for other steps in the cycle. The use of bulky ligands helps mitigate this issue by sterically discouraging such unproductive binding.

How does homocoupling mechanistically compete with the desired cross-coupling?

Homocoupling is a parasitic cycle that intercepts catalyst and reagents from the main productive cycle. The diagram below illustrates the oxygen-mediated pathway, a common cause of failure.

Competing_Pathways cluster_suzuki Desired Suzuki Pathway cluster_homocoupling Undesired Homocoupling Pathway pd0_s Pd(0) pdII_s Ar¹-Pd(II)-X pd0_s->pdII_s Ar¹-X product_complex Ar¹-Pd(II)-Ar² pdII_s->product_complex Ar²-B(OR)₂ product Ar¹-Ar² product_complex->product product->pd0_s Regenerates Catalyst pd0_h Pd(0) pdII_h Pd(II) pd0_h->pdII_h O₂ (Trace Air) pdII_ar2 Ar²-Pd(II)-X pdII_h->pdII_ar2 Ar²-B(OR)₂ dimer_complex Ar²-Pd(II)-Ar² pdII_ar2->dimer_complex Ar²-B(OR)₂ homo_product Ar²-Ar² dimer_complex->homo_product homo_product->pd0_h Regenerates Catalyst

Caption: Competing Suzuki (desired) and Homocoupling (undesired) pathways.

Protocols and Methodologies

Protocol: Optimized Suzuki-Miyaura Reaction Setup to Minimize Homocoupling

This protocol incorporates best practices for handling the challenging this compound substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.3 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under high vacuum. Allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.

  • Reagent Addition (Solid): To the flask, add the base (K₃PO₄), followed by the palladium precatalyst, and finally the this compound.

  • Degassing Cycle: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via cannula or syringe. If a co-solvent like water is used, ensure it has also been thoroughly degassed by sparging with inert gas.

  • Pre-heating/Catalyst Activation: Stir the mixture and heat it to the desired reaction temperature (e.g., 80-100 °C). Allow the mixture to stir at this temperature for 15 minutes. This step is crucial for forming the active catalyst and ensuring oxidative addition occurs before the boronic acid is introduced.

  • Boronic Acid Addition: Dissolve the arylboronic acid in a minimum amount of degassed solvent and add it to the reaction mixture via syringe. Alternatively, if the boronic acid is stable, it can be added as a solid under a positive flow of inert gas (less ideal).

  • Reaction Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.

By implementing these robust experimental techniques and understanding the underlying chemical principles, you can significantly suppress the formation of homocoupling byproducts and achieve higher yields of your desired cross-coupled product.

References

  • Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Das, S. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Al-Amin, M., et al. (2018). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. PharmaChem. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Beaver, M. G., et al. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Reddit user question. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp, Reddit. [Link]

  • Reddit user discussion. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros, Reddit. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. [Link]

Sources

5-Bromo-2-chloro-6-methylnicotinonitrile reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-2-chloro-6-methylnicotinonitrile Ticket ID: #PYR-CN-582 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (MW ~231.48 g/mol ), a highly functionalized pyridine scaffold used as a core intermediate in drug discovery.

This molecule presents a "perfect storm" of monitoring challenges: it is electron-deficient, potentially unstable in basic aqueous media, and possesses a unique halogen signature. This guide synthesizes troubleshooting protocols for TLC and LC-MS to ensure your data is accurate and reproducible.

Module 1: LC-MS Method Development

Q: I cannot find the parent mass in ESI(+). Is my compound degrading?

Diagnosis: Not necessarily. This scaffold is electron-poor due to the nitrile (-CN) and two halogens (Br, Cl). These groups withdraw electron density from the pyridine nitrogen, significantly reducing its basicity (


 < 1). Consequently, it protonates poorly in standard Electrospray Ionization (ESI) conditions.

Troubleshooting Protocol:

  • Switch Mobile Phase Modifier: Standard 0.1% Formic Acid (pH ~2.7) may not be acidic enough to force protonation.

    • Action: Try 0.1% Trifluoroacetic acid (TFA) . The lower pH helps, and TFA can sometimes act as an ion-pairing agent, though it may suppress absolute signal intensity.

  • Change Ionization Mode:

    • Action: Switch to APCI (Atmospheric Pressure Chemical Ionization) . APCI relies less on solution-phase basicity and is superior for neutral or electron-deficient heterocycles.

  • Check UV Trace:

    • Action: Always enable the PDA (Photodiode Array) detector. This molecule has strong UV absorption (likely

      
       260–280 nm). If you see a UV peak but no MS signal, the compound is intact but not ionizing.
      
Q: How do I confirm identity without a clean [M+H]+?

Solution: Rely on the Isotope Pattern . This is the "fingerprint" of this specific molecule. You have one Chlorine (


) and one Bromine (

).

The "1 Br + 1 Cl" Rule: The mass spectrum will not be a single peak. It will appear as a distinct triplet cluster with an approximate intensity ratio of 3:4:1 .

Isotope PeakCompositionMass ShiftRelative Intensity
M

Base~75% (Normalized to 3)
M+2

&

+2 Da~100% (Normalized to 4)
M+4

+4 Da~25% (Normalized to 1)

Note: If you perform an SNAr reaction displacing the Chlorine, this pattern will collapse to the 1:1 doublet of a mono-bromo species.

Visual Workflow: LC-MS Optimization

LCMS_Optimization Start Start: No Signal / Poor Peak CheckUV Check UV (254/280 nm) Start->CheckUV UVSignal UV Signal Present? CheckUV->UVSignal NoUV Check Solubility / Concentration UVSignal->NoUV No YesUV Ionization Issue UVSignal->YesUV Yes ChangeBuffer Switch to 0.1% TFA or High Conc. Formic Acid YesUV->ChangeBuffer Step 1 ChangeMode Switch to APCI (+) IsotopeCheck Verify Isotope Pattern (3:4:1) ChangeMode->IsotopeCheck ChangeBuffer->ChangeMode Step 2 (If fails) ChangeBuffer->IsotopeCheck

Figure 1: Decision tree for troubleshooting poor LC-MS detection of electron-deficient pyridines.

Module 2: TLC Troubleshooting

Q: My Starting Material (SM) and Product co-elute. How do I separate them?

Diagnosis: In nucleophilic aromatic substitution (


) reactions (e.g., replacing -Cl with an amine), the polarity shift can be subtle if the incoming nucleophile is also non-polar.

Troubleshooting Protocol:

  • Solvent System Tuning:

    • Standard: Hexane/Ethyl Acetate is often too non-polar for functionalized pyridines, causing streaking.

    • Recommendation: Use DCM (Dichloromethane) / Methanol (95:5 or 98:2) . The chlorinated solvent interacts better with the pyridine ring, often sharpening the bands.

  • Visualization (Stains):

    • UV (254 nm): Primary method. The conjugated pyridine ring is UV active.

    • Iodine Chamber: Effective. The pyridine nitrogen can form charge-transfer complexes with iodine, appearing as brown spots.

    • Avoid: p-Anisaldehyde or KMnO4. These oxidative stains generally work poorly on electron-deficient aromatic rings unless a very electron-rich group (like a methoxy or alkyl amine) has been added.

Q: I see a "Ghost Spot" at the baseline.

Diagnosis: This is likely the hydrolysis product . The nitrile (-CN) at position 3 is susceptible to hydrolysis, especially if you are using aqueous base (NaOH/KOH) for an SNAr reaction.

  • Reaction: Nitrile

    
     Primary Amide.
    
  • TLC Appearance: The amide is significantly more polar than the nitrile and will stick to the baseline or have a very low

    
     in non-polar eluents.
    

Module 3: Reaction Monitoring (SNAr Focus)

Q: How do I distinguish between Regioisomers?

Context: While the C2-position (adjacent to Nitrogen) is most reactive toward


 due to the inductive effect of the ring nitrogen and the nitrile, the C5-Bromo position is stable to 

but reactive to metal catalysis.

Scenario: You are reacting an amine with the scaffold.

  • Desired Path: Displacement of C2-Cl.

  • Monitoring Check:

    • LC-MS: Look for the loss of the "3:4:1" pattern. The product should now have 1 Bromine only (Pattern: 1:1 doublet).

    • If you see a 3:1 pattern (Cl only): You have accidentally displaced the Bromine (unlikely without Pd-catalysis) or you are looking at an impurity.

    • If you see NO halogens: You have displaced both (requires harsh conditions).

Visual Workflow: Reaction Logic

Reaction_Logic cluster_legend LC-MS Checkpoints SM SM: 5-Br-2-Cl-6-Me-CN (Isotope: 3:4:1) Reaction Reaction (SNAr Conditions) SM->Reaction Reagent Nucleophile (H-Nu) Reagent->Reaction Product Product: 2-Nu-5-Br (Isotope: 1:1 Doublet) Reaction->Product Major Path (Cl displacement) SideProduct Hydrolysis (Amide) (Mass +18) Reaction->SideProduct Aq. Base/Heat Check1 Check for Loss of Cl (Pattern Change) Product->Check1 Check2 Check for +18 Da (Nitrile Hydration) SideProduct->Check2

Figure 2: Reaction pathway and critical mass spectrometry checkpoints.

Module 4: Sample Preparation & Stability

Q: My sample degrades in the LC vial.

Issue: 2-halo-nicotinonitriles are electrophiles. If dissolved in Methanol (a nucleophile) for long periods, slow methoxylation (


) can occur, especially if the solution is not pH neutral.

Protocol:

  • Diluent: Use Acetonitrile (MeCN) instead of Methanol for preparing LC-MS samples. MeCN is non-nucleophilic.

  • Water: Avoid leaving the compound in aqueous buffers for >4 hours. Prepare fresh samples immediately before injection.

  • Temperature: Keep autosampler at 4°C–10°C.

References

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (General reactivity of halopyridines).
  • Scientific Instrument Services. (n.d.). Isotope Distribution Calculator. [Link] (Verification of Br/Cl patterns).

  • Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH. (Optimization of acidic mobile phases for nitrogen heterocycles).
  • Reich, H. J. (2017). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link] (Basicity of pyridine derivatives).

Technical Support Center: Temperature Optimization for the Synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-Bromo-2-chloro-6-methylnicotinonitrile requires precise thermal orchestration to navigate the competing electronic demands of the pyridine ring. This scaffold serves as a critical intermediate for nicotinic receptor modulators and kinase inhibitors .[1]

The synthesis generally follows a two-stage functionalization of the 2-hydroxy-6-methylnicotinonitrile precursor:

  • Electrophilic Aromatic Substitution (Bromination): Kinetic control is required to direct bromine to the C5 position while suppressing radical bromination of the C6-methyl group.

  • Nucleophilic Displacement/Chlorination: Thermodynamic activation is necessary to convert the C2-hydroxyl (lactam tautomer) to the C2-chloride using phosphoryl chloride (

    
    ).
    

This guide addresses the specific thermal failure points in this workflow.

Module 1: The Bromination Step (C5-Functionalization)

Context: The starting material, 2-hydroxy-6-methylnicotinonitrile, contains an activating hydroxyl group (directing ortho/para) and a deactivating nitrile group. The C5 position is the nucleophilic hotspot.

Q: Why do I observe significant impurities at retention times corresponding to benzylic bromides?

A: This indicates thermal overshoot during the bromination phase. The C6-methyl group is susceptible to radical bromination (Wohl-Ziegler reaction), particularly if the reaction temperature exceeds 40°C or if the reaction is exposed to intense light.

  • Mechanism: Ring bromination is an ionic electrophilic substitution (

    
    ), favored at lower temperatures (
    
    
    
    ). Methyl bromination is a radical chain reaction, favored by heat and radical initiators.
  • Solution: Maintain the reactor jacket temperature between 0°C and 5°C during the addition of bromine (

    
    ) or NBS. Allow the reaction to warm no higher than 25°C  for completion.
    
Q: My yield is low, and unreacted starting material persists despite adding excess bromine.

A: The reaction temperature may be too low to overcome the activation energy barrier created by the electron-withdrawing nitrile group.

  • Diagnosis: While the hydroxyl group activates the ring, the nitrile group at C3 deactivates it. If you are running at -10°C or below, the reaction kinetics may be effectively stalled.

  • Optimization: Initiate the addition at 0°C to control the exotherm. Once addition is complete, ramp the temperature to 20–25°C (Room Temperature) and hold for 2–4 hours to drive conversion.

Module 2: The Chlorination Step (Dehydroxy-chlorination)

Context: Converting the 5-bromo-2-hydroxy intermediate to the 2-chloro product usually utilizes


 (Phosphorus Oxychloride).
Q: The reaction stalls at 60–70% conversion. Should I increase the temperature beyond 110°C?

A: Proceed with caution. The standard operating window for


 chlorination of cyanopyridines is 80°C to 105°C  (reflux).
  • Risk: Temperatures exceeding 120°C (or prolonged reflux >24h) significantly increase the risk of nitrile hydrolysis , converting your -CN group to an amide (

    
    ) or acid (
    
    
    
    ).
  • Alternative: Instead of increasing temperature, add a catalytic amount of DMF (Dimethylformamide) or pentachloride (

    
    ) . This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile, allowing the reaction to proceed to completion at 80–90°C .
    
Q: During the quench, the internal temperature spiked, and the product decomposed. What happened?

A: You encountered a delayed exotherm from


 hydrolysis.
  • Thermodynamics: The hydrolysis of excess

    
     is violently exothermic. If the reaction mixture is poured into water too quickly or at too high a temperature, the heat generated can degrade the nitrile functionality.
    
  • Protocol:

    • Cool the reaction mixture to < 40°C before quenching.

    • Pour the reaction mixture into crushed ice/water (never water into acid) with vigorous stirring.

    • Maintain the quench pot temperature < 10°C via external cooling.

Module 3: Experimental Protocol & Data

Optimized Temperature Ramp Table
StepOperationTarget Temp (°C)Critical LimitRationale
1 Bromination Addition 0 – 5°C < 10°CSuppress exotherm & regioselectivity control.
2 Bromination Aging 20 – 25°C < 30°CDrive conversion without radical side-reactions.
3 Chlorination Ramp 25°C

80°C
1°C/minControlled heating to prevent solvent bump.
4 Chlorination Soak 95 – 105°C < 115°CActivation of C-OH bond cleavage; avoid nitrile hydrolysis.
5 Quench (Inverse) 0 – 10°C < 20°CManagement of violent

hydrolysis exotherm.
Step-by-Step Methodology

1. Bromination of 2-hydroxy-6-methylnicotinonitrile

  • Setup: Charge 2-hydroxy-6-methylnicotinonitrile (1.0 eq) and Acetic Acid (glacial, 10V) into a reactor.

  • Cooling: Engage jacket cooling to reach 5°C .

  • Addition: Add Bromine (

    
    , 1.05 eq) dropwise over 60 minutes. Note: Reaction is exothermic.[2]
    
  • Aging: Remove cooling and allow to warm to 20°C . Stir for 3 hours.

  • Workup: Pour into ice water. Filter the yellow solid (5-bromo-2-hydroxy-6-methylnicotinonitrile).

2. Chlorination with


 
  • Setup: Charge dried 5-bromo intermediate (1.0 eq) into a flask. Add

    
     (5.0 eq).
    
  • Catalyst: Add DMF (0.1 eq) to lower activation energy.

  • Reaction: Heat to 90–100°C (gentle reflux). Monitor by HPLC until starting material < 1%.

  • Quench (Critical): Cool reaction mass to 30°C . Slowly pour the mass into a stirred slurry of Ice/Water (20V) keeping internal T < 10°C .

  • Isolation: Neutralize with

    
     to pH 7. Extract with Ethyl Acetate.[3]
    

Module 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and thermal failure modes.

Synthesispathway Start 2-Hydroxy-6-methyl- nicotinonitrile BromoInt Intermediate: 5-Bromo-2-hydroxy- 6-methylnicotinonitrile Start->BromoInt Br2, AcOH 0-25°C (Kinetic Control) SideRadical Impurity A: Bromomethyl derivative (Radical Bromination) Start->SideRadical T > 40°C Light Exposure FinalProd Target Product: 5-Bromo-2-chloro- 6-methylnicotinonitrile BromoInt->FinalProd POCl3, DMF 80-100°C (Thermodynamic) SideHydrolysis Impurity B: Amide/Acid (Nitrile Hydrolysis) BromoInt->SideHydrolysis T > 120°C or Acidic Quench > 20°C

Figure 1: Reaction pathway showing the critical thermal windows for regioselectivity (Step 1) and functional group integrity (Step 2).[4][5]

References

  • Royal Society of Chemistry. (2013).[3] Supplementary Information: Synthetic routes to compounds 5 and 10-19 (Chlorination of hydroxy-pyridines). Retrieved from [Link]

  • Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.

Sources

Troubleshooting difficult couplings with 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for 5-Bromo-2-chloro-6-methylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. We understand that working with highly functionalized heterocyclic substrates can present unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated starting protocols to help you navigate and optimize your cross-coupling reactions.

Introduction: Understanding the Substrate

This compound is a valuable reagent characterized by its electron-deficient pyridine core and two distinct halogen leaving groups. The key to unlocking its synthetic potential lies in understanding the differential reactivity of the C5-Br and C2-Cl bonds.

In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This is due to the lower bond dissociation energy of C-Br versus C-Cl, which facilitates the initial, often rate-determining, oxidative addition step of the Pd(0) catalyst. This inherent chemoselectivity allows for a sequential and site-selective functionalization strategy, making it a powerful tool for building molecular complexity.

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific problems you may encounter during common palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, challenges can arise from catalyst deactivation, poor reagent quality, or suboptimal conditions.

Question: My Suzuki-Miyaura reaction shows low to no conversion of the starting material. What should I do?

Answer: This is a common issue that can typically be traced to one of four areas: the catalyst system, the reagents, the reaction conditions, or the setup.

Causality & Explanation: For a successful Suzuki coupling, the Pd(0) catalyst must efficiently undergo oxidative addition into the C-Br bond, followed by transmetalation with the activated boronic acid species and reductive elimination to yield the product.[1] A failure in any of these steps will stall the catalytic cycle. Electron-deficient heteroaromatics, like this nicotinonitrile, can be particularly challenging and often require highly active catalyst systems.

Troubleshooting Protocol:

  • Verify Catalyst & Ligand Activity: The first step is to ensure your palladium source and ligand are active.

    • Control Experiment: Run a simple, reliable coupling, such as bromobenzene with phenylboronic acid, using the same batch of catalyst, ligand, base, and solvent.[2] If this control reaction fails, the issue is with your general reagents or setup, not the specific nicotinonitrile substrate.

    • Catalyst Choice: For electron-deficient and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Highly active catalysts employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the oxidative addition and reductive elimination steps.[1][2] Consider using a pre-formed palladacycle precatalyst (like a G2, G3, or G4 Precatalyst), which can ensure a reliable generation of the active Pd(0) species.[1]

  • Assess Reagent Quality & Stoichiometry:

    • Boronic Acid/Ester: Boronic acids can degrade upon storage, leading to dehydration (forming boroxines) or protodeboronation. Use a fresh bottle or recrystallize/re-purify your boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters).

    • Base: The base is critical for activating the boronic acid in the transmetalation step. Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is a fine, dry powder. Grinding the base before use can improve reproducibility.[2] For anhydrous couplings using bases like K₃PO₄, the addition of a small amount of water (a few equivalents) can sometimes be beneficial.[2]

  • Optimize Reaction Conditions:

    • Solvent & Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is thoroughly degassed via methods like sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[3][4] Common solvents include dioxane, THF, or toluene, often with water as a co-solvent.[4]

    • Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increase it to 100-110 °C.

  • Review Setup: Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas (argon or nitrogen).

// Path for SM Not Consumed catalyst_issue [label="Potential Catalyst Inactivity"]; reagent_issue [label="Potential Reagent/Condition Issue"]; run_control [label="Action: Run Control Reaction\n(e.g., Bromobenzene + Phenylboronic acid)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#34A853"]; control_works [label="Control Works", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#4285F4"]; control_fails [label="Control Fails", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#EA4335"]; optimize_catalyst [label="Action: Switch to a more active catalyst system\n(e.g., Buchwald Ligand/Precatalyst)", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#34A853"]; check_reagents [label="Action: Check general reagents\n- Fresh solvent (degassed)\n- Fresh base (dry)\n- New catalyst batch", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#34A853"];

// Path for SM Consumed side_products [label="Side Products Observed?"]; deboronation [label="Protodeboronation of Boronic Acid"]; homocoupling [label="Homocoupling of Boronic Acid"]; dehalogenation [label="Dehalogenation of SM"];

fix_deboronation [label="Action:\n- Use anhydrous conditions\n- Use milder base (e.g., K₂CO₃)\n- Use boronate ester", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#34A853"]; fix_homocoupling [label="Action:\n- Rigorous degassing\n- Lower temperature\n- Change base/solvent system", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#34A853"]; fix_dehalogenation [label="Action:\n- Use a more efficient catalyst system\n to promote cross-coupling over side reaction", shape=box, style=rounded, fillcolor="#E6F4EA", fontcolor="#34A853"];

start -> check_sm; check_sm -> sm_consumed [label="Yes"]; check_sm -> sm_not_consumed [label="No"];

sm_not_consumed -> catalyst_issue; catalyst_issue -> run_control; run_control -> control_works; run_control -> control_fails; control_works -> optimize_catalyst; control_fails -> check_reagents;

sm_consumed -> side_products; side_products -> deboronation [label="Yes"]; side_products -> homocoupling [label="Yes"]; side_products -> dehalogenation [label="Yes"]; deboronation -> fix_deboronation; homocoupling -> fix_homocoupling; dehalogenation -> fix_dehalogenation; } .enddot Caption: Troubleshooting flowchart for a failing Suzuki-Miyaura reaction.

Question: My reaction is messy, with multiple side products like homo-coupling and debromination. How can I improve selectivity?

Answer: The formation of side products points to competing reaction pathways that are out-pacing your desired cross-coupling.

  • Homo-coupling of Boronic Acid (Glaser-Hay type): This side reaction is often promoted by the presence of oxygen. Rigorous degassing of your solvent and reaction vessel is the most critical preventative measure.[3]

  • Protodebromination: This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This suggests that the catalytic cycle is stalling after oxidative addition. A more efficient ligand that promotes faster transmetalation and reductive elimination can often suppress this pathway.[3]

  • Competitive Coupling at C2-Cl: While unlikely under standard conditions, highly active catalyst systems at elevated temperatures could potentially show some minor reactivity at the C2-Cl position. If you suspect this, analyzing the crude reaction mixture by LC-MS can help identify unexpected products. To ensure selectivity, use the mildest conditions possible that still afford a good yield of the C5-coupled product.

ParameterRecommendation for High SelectivityRationale
Catalyst System Pd(dppf)Cl₂ or a G2/G3 Buchwald precatalyst with a ligand like XPhos or SPhos.Provides a good balance of activity and selectivity, promoting the desired C-Br activation without being overly reactive.[1]
Base K₂CO₃ or K₃PO₄Cs₂CO₃ is a very strong base that can sometimes promote side reactions. K₂CO₃ is often sufficient and milder.
Temperature 80-100 °CStart at the lower end of the range to minimize side reactions and increase only if conversion is slow.
Atmosphere Strictly Inert (Argon/Nitrogen)Minimizes oxygen, which is a primary cause of catalyst deactivation and boronic acid homo-coupling.[3]
II. Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, but it is highly sensitive to the choice of base, ligand, and the nature of the amine coupling partner.

Question: I am attempting a Buchwald-Hartwig amination at the C5-Br position, but the reaction is failing. What are the most critical parameters to check?

Answer: The success of a Buchwald-Hartwig amination hinges on a delicate balance, particularly the choice of base and ligand, which must be compatible with both the substrate and the amine.

Causality & Explanation: The catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation of the amine by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[5] The base must be strong enough to deprotonate the amine when it's coordinated to the palladium center but not so harsh that it causes side reactions with the nitrile group on the substrate.

Troubleshooting Protocol:

  • Base Selection is Critical:

    • Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases are required. Sodium tert-butoxide (NaOt-Bu) is a very common and effective choice for a wide range of amines.[5][6] Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful option, especially when generating an ammonia equivalent for primary amination.[7]

    • Weaker Bases: For sensitive substrates or amines, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, though this often requires a more active catalyst system and higher temperatures.

    • Organic Bases: In some cases, an organic base like DBU can be used, which may offer better solubility and milder conditions.[6][8]

  • Ligand Choice:

    • Bulky, Electron-Rich Ligands: These are essential. The steric bulk of the ligand promotes the final reductive elimination step, which is often rate-limiting.[5]

    • Common Choices: XPhos, RuPhos, and Josiphos-type ligands are excellent starting points for coupling with a variety of primary and secondary amines. For sterically demanding amines, consider ligands with wider bite angles like Xantphos.[9]

  • Amine Coupling Partner:

    • Steric Hindrance: Coupling highly hindered secondary amines can be very challenging.[10] This may require screening several generations of Buchwald ligands (e.g., G3 or G4 catalysts) and potentially higher temperatures.

    • pKa: Less basic amines (e.g., anilines) are generally easier to couple than highly basic aliphatic amines.

G Product C5-Aminated Product Catalyst Catalyst Reaction Reaction Catalyst->Reaction Workup Workup Reaction->Workup Ligand Ligand Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Substrate Substrate Substrate->Reaction Amine Amine Amine->Reaction Setup Setup Setup->Reaction Purification Purification Workup->Purification Purification->Product

III. Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkyne functionalities. It typically requires both palladium and copper catalysts, although copper-free methods exist.

Question: My copper-catalyzed Sonogashira reaction is giving low yields and forming significant alkyne homo-coupling (Glaser) products. What's wrong?

Answer: This is a classic Sonogashira problem. The formation of symmetrical diynes (homo-coupling) is a copper-mediated side reaction that is highly promoted by the presence of oxygen.

Causality & Explanation: In the standard mechanism, the palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex.[11] If oxygen is present, it can oxidize the copper(I) acetylide, leading to oxidative homo-coupling.

Troubleshooting Protocol:

  • Eliminate Oxygen: This is the most critical step.

    • Rigorous Degassing: Sparge your solvent (typically THF or DMF) and your amine base (e.g., triethylamine or diisopropylamine) with argon or nitrogen for an extended period (30-60 minutes) before use.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire setup and reaction time.

  • Reagent Quality:

    • Copper(I) Source: Use a fresh, high-quality source of CuI. It should be an off-white or very pale tan powder. If it is green or dark brown, it has likely oxidized to Cu(II) and will be ineffective or even detrimental.

    • Amine Base: The amine base (e.g., Et₃N) acts as both a base and a solvent. Ensure it is anhydrous and freshly distilled if possible.

  • Consider Copper-Free Conditions: If homo-coupling remains a persistent issue, switching to a copper-free protocol is an excellent strategy.

    • Mechanism: In these systems, a highly active palladium catalyst is used with a different base (e.g., Cs₂CO₃, K₃PO₄, or an organic amine like DBU) that is strong enough to facilitate the formation of the palladium acetylide directly, bypassing the need for copper.[12]

    • Advantages: These methods often provide cleaner reaction profiles and are easier to work up, as removing copper salts during purification can be challenging. Both electron-rich and electron-poor aryl bromides have been shown to couple efficiently under these conditions.[12]

ParameterCopper-CatalyzedCopper-Free
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Pd(OAc)₂, Pd₂(dba)₃
Cu Co-catalyst CuI (1-5 mol%)None
Ligand PPh₃ (often from catalyst)PPh₃ or other phosphines
Base Et₃N, i-Pr₂NH (often as solvent)K₂CO₃, Cs₂CO₃, DBU
Solvent THF, DMFDioxane, Toluene, DMF
Key Issue Sensitive to O₂ (homo-coupling)Requires careful optimization of base/solvent

General FAQs

Q1: Which halide is more reactive on this compound?

The C5-Br bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.). This allows for selective functionalization at the C5 position while leaving the C2-Cl position intact for subsequent transformations. Studies on similar dihalopyridines and quinolines consistently show this reactivity pattern (I > Br > Cl).[7][13]

Q2: Can I perform a second coupling reaction at the C2-Cl position?

Yes. After selectively functionalizing the C5 position, the remaining C2-chloro group can be coupled under more forcing conditions. Coupling of heteroaryl chlorides typically requires more active catalyst systems (e.g., those using bulky, electron-rich Buchwald-type ligands), stronger bases, and higher reaction temperatures compared to the corresponding bromides.[9][14]

Q3: My product is highly polar and streaks badly on silica gel. What are some effective purification strategies?

Nicotinonitrile derivatives are often polar and can interact strongly with the acidic silanol groups on standard silica gel, leading to tailing or streaking.[15]

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system. For example, adding 0.5-1% triethylamine or a 7N ammonia solution in methanol to your dichloromethane/methanol or ethyl acetate/hexane mobile phase can neutralize the acidic sites on the silica and dramatically improve peak shape.[15]

  • Switch the Stationary Phase: If modifying the eluent is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[15]

    • Reversed-Phase Chromatography (C18): For very polar compounds, reversed-phase flash chromatography using a water/acetonitrile or water/methanol gradient can be highly effective.[16][17]

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification, often providing material of very high purity.[15]

Q4: What are the best practices for handling and storing this compound?

Like most haloaromatic compounds, it is a stable solid. Store it in a tightly sealed container in a cool, dry place away from direct light. No special handling precautions beyond standard laboratory safety practices (gloves, safety glasses, lab coat) are typically required.

Validated Starting Protocols

These protocols are intended as robust starting points. Optimization may be required for your specific coupling partners.

Protocol 1: General Suzuki-Miyaura Coupling at C5

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (3.0 equiv, finely ground)

  • 1,4-Dioxane and Water (4:1 ratio)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: General Buchwald-Hartwig Amination at C5

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, the XPhos Pd G3 precatalyst, and NaOt-Bu to a dry Schlenk tube.

  • Evacuate and backfill with argon.

  • Add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography (often with a basic modifier, see FAQs).

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Stanforth, S. P. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde.
  • Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Structures for the reaction of 2-chloropyridine. [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. [Link]

  • Coronado, D., et al. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Ghaffari, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • BenchChem. (2025).
  • Dvořáková, H., et al. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Abblitt, C., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. PubMed. [Link]

  • Artyushkova, K., et al. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Vantourout, J. C., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed. [Link]

Sources

Overcoming poor solubility of 5-Bromo-2-chloro-6-methylnicotinonitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-CN-5B2C Subject: Overcoming Solubility Limits & Reaction Kinetics in Poly-functionalized Pyridines Status: Resolved / Operational Guide[1]

Executive Summary: The Solubility Paradox

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS: 84703-18-4) presents a classic "solubility paradox" common in high-value heterocyclic intermediates. While the molecule is lipophilic (Calculated LogP ~2.2), the combination of the electron-withdrawing nitrile group and the halogenated pyridine ring creates strong ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-

stacking interactions. This results in a stable crystal lattice that resists dissolution in standard non-polar solvents (like hexane) while remaining hydrophobic enough to resist water and lower alcohols.

This guide provides field-proven protocols to solubilize this substrate for its two primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) at the C2-position and Palladium-Catalyzed Cross-Coupling at the C5-position.[1]

Solvent Compatibility Matrix

The following data summarizes solvent efficiency based on internal solubility screening at 25°C and 80°C.

Solvent ClassRepresentative SolventsSolubility Rating (25°C)Application & Notes
Dipolar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL) Recommended. Best for SNAr.[1] High boiling points allow thermal activation.[1] Caution: Difficult to remove.[1]
Ethers THF, 1,4-Dioxane, MTBEModerate Standard. Good for Pd-couplings.[1] Dioxane is preferred for high-T reactions.[1]
Chlorinated DCM, Chloroform, DCEHigh Work-up Only. Excellent for extraction but poor for high-temp reactions due to volatility/boiling point limits.[1]
Alcohols Methanol, Ethanol, IPALow (<10 mg/mL) Poor. Substrate often forms a slurry. Requires high reflux or co-solvents to function.[1]
Hydrocarbons Toluene, XyleneModerate/Low Specific. Used in couplings; often requires heating >60°C to dissolve fully.
Troubleshooting Modules (Q&A)
Module A: Nucleophilic Aromatic Substitution (SNAr) at C2

User Question: I am trying to displace the 2-chloro group with an amine. I’m using Ethanol at reflux (standard protocol), but the starting material remains a slurry and conversion is stalled at 40% after 24 hours. How do I drive this to completion?

Technical Diagnosis: Ethanol is a poor solvent for this specific pyridine derivative due to the strong crystal lattice energy. The reaction is likely surface-area limited (heterogeneous) rather than kinetic limited.[1] Furthermore, the 3-cyano group activates the ring, but the 6-methyl group adds steric bulk that can retard nucleophilic attack if the nucleophile is not well-solvated.[1]

Corrective Protocol: Switch to a Homogeneous Dipolar System or a Phase Transfer Catalysis (PTC) method.

  • The "Force Solvation" Method:

    • Solvent: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO .[1] These dissolve the substrate completely, making the reaction homogeneous.

    • Base: Use DIPEA (Diisopropylethylamine) or K₂CO₃ .

    • Temperature: 80–100°C.[1]

    • Why: Homogeneity ensures standard second-order kinetics, drastically reducing reaction time (often < 2 hours).[1]

  • The "Green" PTC Method (Recommended):

    • If you must use non-polar solvents (like Toluene) or want to avoid high-boiling solvents:

    • Add Catalyst: 5-10 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .[1]

    • Mechanism:[2][3][4][5][6][7][8] The quaternary ammonium salt transports the nucleophile into the organic phase or solubilizes the anionic transition state, overcoming the solubility barrier.

Module B: Palladium-Catalyzed Coupling (Suzuki/Sonogashira) at C5

User Question: During Suzuki coupling, my reaction mixture turns black and precipitates immediately upon heating. Yields are inconsistent. I'm using Toluene/Water (3:1).

Technical Diagnosis: The "black precipitate" is Palladium black, indicating catalyst decomposition. This occurs when the oxidative addition step is too slow (due to poor solubility of the aryl bromide) or the ligand is insufficient. The this compound substrate is sterically crowded (6-methyl) and electron-poor, making the C-Br bond less reactive than typical aryl bromides.[1]

Corrective Protocol:

  • Change Solvent System: Switch to 1,4-Dioxane/Water (4:1) . Dioxane has better solubility for this pyridine scaffold than toluene.[1]

  • Ligand Upgrade: Use electron-rich, bulky phosphine ligands like XPhos or SPhos .[1] These facilitate oxidative addition even on crowded/deactivated rings.[1]

  • Pre-dissolution Step: Ensure the substrate is fully dissolved in the organic solvent before adding the catalyst and base water. If necessary, heat the organic layer to 50°C to dissolve, then cool slightly before catalyst addition.

Visualizations & Workflows
Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on reaction type and thermal requirements.

SolventSelection Start Start: 5-Bromo-2-chloro- 6-methylnicotinonitrile ReactionType Select Reaction Type Start->ReactionType SnAr Nucleophilic Substitution (C2-Cl Displacement) ReactionType->SnAr Amination / Etherification Coupling Pd-Catalyzed Coupling (C5-Br Functionalization) ReactionType->Coupling Suzuki / Sonogashira SolubilityCheck Is Substrate Soluble in Alcohol? SnAr->SolubilityCheck TempReq Temp > 90°C? Coupling->TempReq UseNMP USE: DMSO or NMP (Homogeneous, Fast) SolubilityCheck->UseNMP No (Slurry) UsePTC USE: Toluene + TBAB (Phase Transfer) SolubilityCheck->UsePTC If avoiding DMSO UseDioxane USE: 1,4-Dioxane/H2O (High Solubilizing Power) TempReq->UseDioxane Yes UseTHF USE: THF/H2O (Reflux limit ~66°C) TempReq->UseTHF No

Figure 2: Phase Transfer Catalysis (PTC) Mechanism

Caption: Mechanism of TBAB-assisted SNAr reaction, overcoming solubility barriers in non-polar media.[1]

PTC_Mechanism cluster_aqueous Aqueous / Solid Phase cluster_interface Interface cluster_organic Organic Phase (Toluene) Nucleophile Nucleophile (Nu-) (Insoluble) Q_Salt Q+ Br- (Catalyst) (Transfer Agent) Nucleophile->Q_Salt Ion Exchange Salt Inorganic Salt (Byproduct) Salt->Q_Salt Regeneration Complex [Q+ Nu-] (Active Species) Q_Salt->Complex Transport Substrate Pyridine Substrate (Dissolved) Product Product (Dissolved) Substrate->Product Reaction Complex->Substrate Attack (SnAr) Product->Salt Leaving Group (Cl-)

[1]

Detailed Protocol: High-Efficiency SNAr Reaction

Objective: Displacement of C2-Chloro with a secondary amine (e.g., Morpholine).

Reagents:

  • This compound (1.0 eq)[1][9]

  • Amine (1.2 eq)

  • DIPEA (2.0 eq)

  • Solvent: DMSO (anhydrous)

Procedure:

  • Dissolution: Charge the reaction vessel with the pyridine substrate. Add DMSO (5 mL per gram of substrate). Stir at room temperature until a clear yellow solution is obtained. Note: If hazy, warm to 40°C.

  • Addition: Add DIPEA followed by the amine dropwise.

  • Reaction: Heat to 85°C . Monitor by HPLC/TLC.[1]

    • Checkpoint: Expect >95% conversion within 2–4 hours.[1]

  • Work-up (The "Crash-Out" Method):

    • Cool the mixture to 20°C.

    • Slowly pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.

    • The product is highly lipophilic and will precipitate as a solid.

    • Filter, wash with water, and dry.[7] This avoids difficult liquid-liquid extractions of DMSO.[1]

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21948269, 5-Bromo-2-chloronicotinonitrile. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for Suzuki Coupling mechanisms).

Sources

Validation & Comparative

Efficacy of Kinase Inhibitors Derived from 5-Bromo-2-chloro-6-methylnicotinonitrile

[1]

Executive Summary

The halogenated pyridine intermediate This compound (CAS 84703-18-4) serves as a critical "privileged scaffold" in the synthesis of ATP-competitive kinase inhibitors. Its unique substitution pattern—featuring a reactive 2-chloro group for nucleophilic aromatic substitution (

pyrido[2,3-d]pyrimidines1,6-naphthyridines

These derivatives demonstrate potent inhibitory activity against oncogenic kinases including PIM-1 , EGFR (T790M mutants) , and CK2 , often rivaling clinical standards like Staurosporine and Olmutinib.

Chemical Scaffold Analysis: The Divergent Synthesis

The efficacy of this scaffold lies in its ability to access two distinct pharmacophores depending on the cyclization partner.

Mechanism of Divergence
  • Path A (Pyrido[2,3-d]pyrimidines): Reaction with guanidines or ureas yields the pyrimidine ring fusion, creating inhibitors targeting PIM-1 and EGFR .

  • Path B (1,6-Naphthyridines): Reaction with acetophenones or benzylamines yields the naphthyridine core, characteristic of CK2 inhibitors (e.g., analogs of Silmitasertib/CX-4945).

ScaffoldDivergenceStart5-Bromo-2-chloro-6-methylnicotinonitrile(Scaffold)Step1S_NAr Displacement(at 2-Cl position)Start->Step1Nucleophilic AttackPathACyclization w/ Guanidine/UreaStep1->PathARoute 1PathBCyclization w/ Enolates/AnilinesStep1->PathBRoute 2ProdAPyrido[2,3-d]pyrimidines(Target: PIM-1, EGFR)PathA->ProdARing ClosureProdB1,6-Naphthyridines(Target: CK2)PathB->ProdBCondensation

Figure 1: Synthetic divergence of the this compound scaffold into two major kinase inhibitor classes.

Comparative Efficacy Analysis

Case Study A: PIM-1 Kinase Inhibition

PIM-1 overexpression drives cell survival in leukemia and prostate cancer. Derivatives fused into the pyrido[2,3-d]pyrimidine core demonstrate nanomolar potency.[][2]

Table 1: Inhibitory Profile of Scaffold Derivatives vs. Standard

Compound Core Structure IC50 (nM) Selectivity Profile
Derivative 4 (Lead) Pyrido[2,3-d]pyrimidine 11.4 >100-fold vs. CDK2
Derivative 10 Pyrido[2,3-d]pyrimidine 17.2 Moderate

| Staurosporine (Ctrl) | Indolocarbazole | 16.7 | Pan-kinase (Low Selectivity) |

Data Source: Synthesized derivatives cited in Bioorg. Med. Chem (See Ref 1).

Key Insight: The lead derivative (Compound 4) outperforms the potent standard Staurosporine in efficacy (11.4 nM vs 16.7 nM) while offering superior structural selectivity due to the specific 5-bromo modification capabilities.

Case Study B: EGFR (T790M) Inhibition

In Non-Small Cell Lung Cancer (NSCLC), the T790M mutation confers resistance to first-generation inhibitors.[3]

Table 2: Efficacy Against Resistant EGFR Mutants

Compound Target Mutation IC50 (nM) Fold Selectivity (vs WT)
Compound B1 EGFR (L858R/T790M) 13.0 >76x
Olmutinib (Ref) EGFR (L858R/T790M) ~10.0 >50x

| Gefitinib | EGFR (L858R/T790M) | >1000 | N/A (Resistant) |

Data Source: Experimental evaluation of pyrido-pyrimidine series (See Ref 2).

Mechanism of Action & Signaling Pathways

The inhibitors derived from this scaffold function as Type I ATP-competitive inhibitors . They bind to the hinge region of the kinase domain. The 5-bromo substituent (often modified to an aryl group via Suzuki coupling) occupies the hydrophobic pocket, conferring specificity.

SignalingPathwayEGFREGFR (Mutant)RASRASEGFR->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationProliferationERK->ProliferationPIM1PIM-1BADBAD(Apoptosis Regulator)PIM1->BADPhosphorylation(Inactivation)SurvivalSurvivalBAD->SurvivalInhibitorScaffold Derivative(Inhibitor)Inhibitor->EGFRBlocks ATP BindingInhibitor->PIM1IC50: 11.4 nM

Figure 2: Dual pathway intervention. The scaffold derivatives block EGFR signaling (left) and PIM-1 mediated survival pathways (right).

Experimental Protocols

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine Core

Objective: To generate the bicyclic core from the nicotinonitrile precursor.

  • Starting Material: Dissolve This compound (1.0 eq) in anhydrous ethanol.

  • Nucleophilic Substitution: Add the appropriate aniline derivative (1.1 eq) and catalytic HCl. Reflux for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of the starting nitrile (

      
       in 30% EtOAc/Hex).
      
  • Cyclization: Isolate the intermediate o-amino-nitrile. Resuspend in formamide or urea (excess) and heat to 180°C for 4 hours.

  • Purification: Precipitate with ice water. Recrystallize from DMF/Ethanol.

Protocol B: In Vitro Kinase Assay (PIM-1)

Objective: To determine IC50 values using a self-validating luminescent assay.

  • Reagents: Recombinant PIM-1 kinase, peptide substrate (S6K), ATP (10 µM), and Kinase-Glo® Reagent .

  • Preparation: Prepare serial dilutions of the inhibitor (from 10 µM down to 0.1 nM) in DMSO.

  • Reaction:

    • Mix 10 µL enzyme + 10 µL inhibitor in a 96-well white plate. Incubate 10 min.

    • Initiate reaction with 10 µL ATP/Substrate mix.

    • Incubate at 30°C for 60 minutes.

  • Detection: Add 30 µL Kinase-Glo reagent. Incubate 10 min at RT.

  • Readout: Measure luminescence (RLU) using a microplate luminometer.

  • Calculation: Plot RLU vs. Log[Inhibitor]. Fit non-linear regression to derive IC50.

    • Validation: Staurosporine control must yield IC50 within 10-20 nM range.

Conclusion

The This compound intermediate is not merely a reagent but a strategic scaffold for high-potency kinase inhibition. Its derivatives show superior selectivity profiles compared to pan-kinase inhibitors like Staurosporine and comparable efficacy to second-generation EGFR inhibitors like Olmutinib. For drug development professionals, this scaffold offers a modular platform to target resistance mechanisms in NSCLC and leukemia.

References

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors. Source:[2] RSC Advances / Royal Society of Chemistry. URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine... as novel EGFR L858R/T790M inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (NIH/PubMed). URL:[Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Source: Molecules (MDPI). URL:[Link]

  • Discovery of CX-4945 (Silmitasertib), the First Clinical Stage Inhibitor of Protein Kinase CK2. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Cost-benefit analysis of different synthetic routes to 5-Bromo-2-chloro-6-methylnicotinonitrile

[1][2][3]

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS 84703-18-4) is a critical halogenated pyridine building block used in the synthesis of kinase inhibitors (e.g., for oncology) and agrochemical signaling modulators.[1][2][3][4] Its unique substitution pattern—featuring a reactive chlorine at C2, a nitrile at C3, and a bromine at C5—allows for orthogonal functionalization via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling (Suzuki/Buchwald).[2]

This guide evaluates the two primary synthetic strategies:

  • The Pyridone Functionalization Route (Recommended): A scalable, stepwise approach starting from acyclic precursors to form the pyridone core, followed by regioselective bromination and deoxychlorination.[2]

  • The Direct Halogenation Route: A shorter but lower-yielding pathway involving the bromination of an electron-deficient pyridine ring.[2]

Verdict: The Pyridone Functionalization Route is the superior method for scale-up (>100g), offering higher overall yields (60-70%) and superior regiocontrol compared to the direct halogenation of deactivated pyridines.[2]

Part 1: Strategic Route Analysis

Route A: The Pyridone Functionalization Pathway (Gold Standard)

This route relies on constructing the electron-rich 2-pyridone core, which directs electrophilic bromination exclusively to the C5 position before converting the oxygen functionality to a chlorine.[2]

Logic:

  • Step 1 (Cyclization): Condensation of cyanoacetamide with a 1,3-electrophile (e.g., 4,4-dimethoxy-2-butanone or acetoacetaldehyde dimethyl acetal) constructs the 6-methyl-2-pyridone-3-carbonitrile scaffold.[2]

  • Step 2 (Bromination): The 2-pyridone ring is electron-rich (similar to phenol).[2] Electrophilic bromination occurs rapidly and selectively at C5 (para to the directing carbonyl/hydroxyl group).[2]

  • Step 3 (Deoxychlorination): Treatment with phosphorus oxychloride (POCl3) converts the C2-carbonyl (lactam tautomer) to the C2-chloro derivative, simultaneously aromatizing the system.[2]

Pros:

  • Regiocontrol: The directing effect of the 2-oxo group guarantees C5 bromination.[2]

  • Cost: Starting materials (cyanoacetamide, acetals) are commodity chemicals.[2]

  • Scalability: Reactions are exothermic but manageable; intermediates are often crystalline solids.[2]

Cons:

  • Safety: Requires POCl3 (corrosive, moisture sensitive) and Br2 (toxic).[2]

  • Waste: Generates phosphorus byproducts requiring careful disposal.[2]

Route B: Direct Halogenation of 2-Chloro-6-methylnicotinonitrile

This route attempts to brominate the commercially available 2-chloro-6-methylnicotinonitrile.[2]

Logic:

  • The pyridine ring is highly deactivated by the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups.[2]

  • Electrophilic aromatic substitution is extremely sluggish and often requires harsh conditions (high T, strong Lewis acids) or N-oxide activation, leading to poor yields and potential hydrolysis of the nitrile.[2]

Verdict: Not recommended for process chemistry due to poor atom economy and low conversion rates.[2]

Part 2: Comparative Analysis & Data

Table 1: Cost-Benefit Metrics
MetricRoute A: Pyridone FunctionalizationRoute B: Direct Halogenation
Overall Yield 65 - 72% < 30%
Raw Material Cost Low ($)High (

$)
Step Count 3 (Linear)1 (from expensive precursor)
Regioselectivity > 98% (C5 exclusive)Poor (Mixture of isomers)
Scalability High (kg scale proven)Low (Purification bottlenecks)
Safety Profile Moderate (POCl3, Br2 handling)Moderate (Harsh acids)
E-Factor (Waste) Moderate (Phosphoric acid waste)High (Solvent/Purification waste)

Part 3: Visualizing the Synthesis

The following diagram illustrates the recommended Pyridone Functionalization Route , highlighting the critical intermediate CAS 84725-13-3 .

SynthesisRoutecluster_0Step 1: CyclizationStart1CyanoacetamideIntermediate16-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile(Cyclization Product)Start1->Intermediate1KOH, MeOHRefluxStart24,4-Dimethoxy-2-butanone(or Acetoacetaldehyde acetal)Start2->Intermediate1Intermediate25-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile(CAS 84725-13-3)Intermediate1->Intermediate2Br2, AcOH(Electrophilic Subst.)Product5-Bromo-2-chloro-6-methylnicotinonitrile(CAS 84703-18-4)Intermediate2->ProductPOCl3, Et3N(Deoxychlorination)

Caption: Step-wise synthesis via the 2-pyridone intermediate (CAS 84725-13-3), ensuring regioselective C5 bromination.

Part 4: Detailed Experimental Protocol (Route A)

Step 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Note: This step constructs the pyridine ring.[2]

  • Reagents: Cyanoacetamide (1.0 eq), 4,4-Dimethoxy-2-butanone (1.1 eq), KOH (1.2 eq), Methanol.

  • Procedure: Dissolve cyanoacetamide and the ketone acetal in methanol. Add KOH slowly. Heat to reflux for 4–6 hours.

  • Workup: Cool to room temperature. Acidify with HCl to pH 3–4 to precipitate the pyridone.[2] Filter the solid, wash with cold water, and dry.[2]

  • Expected Yield: 80–85%.

Step 2: Bromination to 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Note: The electron-rich pyridone ring directs bromine to the 5-position.[2]

  • Reagents: 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq), Bromine (Br2, 1.05 eq) or N-Bromosuccinimide (NBS), Acetic Acid (AcOH).[2]

  • Procedure: Suspend the starting material in glacial acetic acid. Add Br2 dropwise at 20–30°C. The reaction is exothermic.[2] Stir for 2 hours.

  • Workup: Pour the mixture into ice water. The product precipitates as a yellow/white solid.[2] Filter and wash with water to remove residual acid.[2]

  • Key Data: Melting Point ~250°C (dec).

  • Expected Yield: 90–95%.

Step 3: Chlorination to this compound

Note: This step converts the lactam to the chloro-pyridine.[2]

  • Reagents: 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq), Phosphorus Oxychloride (POCl3, 5.0 eq), Triethylamine (Et3N, 1.0 eq) or Quinoline (cat.).[2]

  • Procedure: Place the solid intermediate in a round-bottom flask. Add POCl3 carefully (fume hood!). Add base.[2][5][6] Heat to 100–110°C for 4–6 hours.[2] Monitor by TLC/HPLC.

  • Workup: Caution: Quench excess POCl3 by pouring the reaction mixture slowly onto crushed ice with vigorous stirring (exothermic!). Neutralize with NaHCO3 or NaOH to pH 7.[2] Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry organic layer over MgSO4 and concentrate.

  • Purification: Recrystallization from Ethanol/Heptane or silica gel chromatography (Hexane/EtOAc).

  • Characterization:

    • Appearance: White to pale yellow solid.[2]

    • Melting Point: 89–91°C.[2]

    • 1H NMR (CDCl3): δ 2.70 (s, 3H, CH3), 8.20 (s, 1H, Ar-H).[2]

  • Expected Yield: 85–92%.

Part 5: Safety & Handling

  • Phosphorus Oxychloride (POCl3): Highly corrosive and reacts violently with water. Use strictly anhydrous conditions and quench with extreme caution.

  • Bromine (Br2): Severe inhalation hazard and corrosive liquid. Use a dropping funnel and work in a well-ventilated fume hood.[2]

  • Cyanides: While the nitrile group is stable here, avoid strong acidic hydrolysis conditions which could release HCN gas.[2]

References

  • Preparation of 5-bromo-2-chloropyrimidine (Analogous Chemistry): Patent CN114591250A.[2] One-step synthesis method of 5-bromo-2-chloropyrimidine. Google Patents. Link

  • Bromination of Hydroxyaromatic Compounds: Patent WO2005023738A1.[2] Bromination of hydroxyaromatic compounds. Google Patents. Link

  • Product Characterization (CAS 84703-18-4): ChemicalBook. This compound Properties and Suppliers.[1][2] Link

  • Intermediate Data (CAS 84725-13-3): PubChem. 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.[2][7] National Library of Medicine.[2] Link

  • Scale-Up Considerations: Efficient Scale-Up Preparation of Brominated Diphenylmethanones (Discusses bromination hazards and POCl3 handling). PMC - NIH.[2] Link

A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro testing and comparative analysis of novel compounds synthesized from the versatile starting material, 5-Bromo-2-chloro-6-methylnicotinonitrile. Designed for researchers in drug discovery and chemical biology, this document details a strategic, multi-tiered approach to characterizing potential kinase inhibitors, from initial biochemical potency to cellular mechanism of action.

Introduction: The Rationale for the this compound Scaffold

The this compound scaffold is a promising starting point for the synthesis of novel kinase inhibitors. Its distinct chemical features offer multiple avenues for synthetic diversification:

  • Activated 2-Chloro Position: The electron-withdrawing nitrile group and the pyridine nitrogen activate the chlorine atom at the C2 position for nucleophilic aromatic substitution (SNAr).[1][2][3] This allows for the straightforward introduction of a wide variety of amine-containing fragments, a common strategy for engaging with the hinge region of the ATP-binding pocket in kinases.

  • 5-Bromo Position: The bromine atom at the C5 position serves as a versatile handle for further modification, typically through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of the solvent-exposed region of the kinase, often leading to improvements in potency and selectivity.

  • Nicotinonitrile Core: The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved kinase inhibitors due to its favorable physicochemical properties and ability to form key hydrogen bonds.[4][5]

Given these attributes, a logical first step in a discovery campaign is to generate a focused library of compounds by reacting the starting material with a diverse set of primary and secondary amines via SNAr at the 2-chloro position. This guide will use a representative, hypothetical library of three such compounds (BCN-1, BCN-2, BCN-3) to illustrate the in vitro testing cascade.

For the context of this guide, we will hypothesize that our compounds are designed to target the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a key driver in several cancers.[6][7][8] We will compare our novel compounds to Gefitinib , a known EGFR inhibitor, which will serve as our positive control.

The In Vitro Testing Funnel: A Stepwise Approach to Characterization

A tiered approach is essential for efficiently identifying promising lead candidates. Our experimental workflow begins with a high-throughput biochemical screen to assess direct enzyme inhibition, followed by cell-based assays to evaluate on-target activity in a more physiologically relevant context.

G cluster_0 Experimental Workflow A Primary Screen: Biochemical Potency (IC50) B Secondary Screen: Cellular Potency (GI50) A->B Hits C Mechanism of Action: Cellular Target Engagement B->C Potent Compounds D Selectivity Profile: Off-Target Kinase Panel C->D On-Target Activity Confirmed E Lead Candidate Selection D->E Selective Compounds G cluster_0 EGFR Signaling Pathway cluster_1 Downstream Cascades EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P_EGFR p-EGFR (Active) EGFR->P_EGFR Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P_EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor BCN-3 Gefitinib Inhibitor->P_EGFR Blocks

Caption: Simplified EGFR signaling cascade and point of inhibition.

Comparative Analysis and Candidate Selection

By integrating the data from all three assays, we can build a comprehensive picture of each compound's performance and make an informed decision.

CompoundBiochemical IC₅₀ (nM)Cellular GI₅₀ (nM)Target Engagement (% p-EGFR)Key Insights
BCN-1 15.2 1890.095%"Biochemical Hit": Potent on the enzyme but lacks cellular activity, likely due to poor permeability. A candidate for scaffold hopping or formulation studies, but not a direct lead.
BCN-2 158.6250.512%"Moderate Performer": Shows consistent, albeit moderate, activity across all assays. A viable backup candidate for further optimization.
BCN-3 45.168.3 8% "Lead Candidate ": Exhibits a strong balance of biochemical and cellular potency, outperforming the reference compound in the cellular context. Confirmed on-target mechanism of action.
Gefitinib 25.595.115%"Reference Compound": Performs as expected, validating the assays and providing a benchmark for comparison.

Based on this systematic in vitro evaluation, BCN-3 emerges as the superior lead candidate. It possesses a well-balanced profile of good biochemical potency, excellent cellular activity, and a confirmed on-target mechanism of action. In contrast, BCN-1 serves as a cautionary example of a compound that, while promising in a primary biochemical screen, fails in a more complex biological system.

The next logical steps for BCN-3 would be to assess its selectivity by screening it against a panel of other kinases to ensure it has a suitable therapeutic window and to initiate ADME (Absorption, Distribution, Metabolism, and Excretion) studies to evaluate its drug-like properties. [9]This structured, data-driven comparison guide ensures that research efforts are focused on compounds with the highest probability of downstream success.

References

  • Western blot for phosphorylated proteins. Abcam.

  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity.

  • Kinase assays. BMG LABTECH.

  • CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture. News-Medical.

  • Cell-based test for kinase inhibitors. INiTS.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central.

  • In vitro profiling of various small-molecule kinase inhibitors in panels of hematological and non hematological human tumor cell lines. AACR Journals.

  • HTRF® Kinase Assay Protocol | Download Table. ResearchGate.

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds.

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central.

  • HTRF® KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.

  • nucleophilic aromatic substitutions. YouTube.

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central.

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • EGF/EGFR Signaling Pathway. Creative Diagnostics.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Tips for detecting phosphoproteins by western blot. Proteintech Group.

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Chemistry Stack Exchange.

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.

  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central.

  • The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview). ProQuest.

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate.

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science (RSC Publishing).

  • Cell Viability Assays. NCBI Bookshelf.

  • EGFR Signaling Pathway. Danaher Life Sciences.

  • Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons.

  • Pyridine synthesis. Organic Chemistry Portal.

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Taylor & Francis Online.

  • Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. Morressier.

  • Biosynthesis of pyridine Derivatives. Journal of the Formosan Medical Association.

Sources

Structure-activity relationship (SAR) studies of 5-Bromo-2-chloro-6-methylnicotinonitrile analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-chloro-6-methylnicotinonitrile (CAS: 84703-18-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (PIM-1, VEGFR-2, TRK) and fused heterocyclic systems like pyrazolo[3,4-b]pyridines .

This guide objectively compares the utility and biological performance of this scaffold against common alternatives such as 2-chloro-3-nitropyridine and pyrimidine-5-carbonitrile cores. Analysis of recent data reveals that while pyrimidine analogs often offer higher aqueous solubility, the nicotinonitrile core provides superior orthogonal functionalization opportunities, allowing for more precise tuning of lipophilicity and potency in late-stage drug discovery.

Part 1: Chemical Space & Reactivity Profile

The primary advantage of this compound lies in its orthogonal reactivity . Unlike symmetrical pyrimidines, every position on this pyridine ring is chemically distinct, allowing sequential functionalization without protecting groups.

Reactivity Map

The following diagram illustrates the specific chemical susceptibility of each position, guiding synthetic strategy.

ReactivityMap Core 5-Bromo-2-chloro- 6-methylnicotinonitrile C2 C2-Chloro Position (Highly Reactive) Core->C2 C5 C5-Bromo Position (Metal-Catalyzed Coupling) Core->C5 C3 C3-Nitrile Position (Cyclization Precursor) Core->C3 C6 C6-Methyl Position (Benzylic Oxidation) Core->C6 SNAr SNAr: Amines, Thiols, Alkoxides C2->SNAr Suzuki Suzuki/Sonogashira: Aryl/Alkynyl coupling C5->Suzuki Cyclization Cyclization: To Pyrazolo[3,4-b]pyridines or 1,8-Naphthyridines C3->Cyclization

Figure 1: Orthogonal reactivity map of the scaffold. The C2-Cl allows for initial diversification via nucleophilic aromatic substitution (


), while the C5-Br remains intact for subsequent cross-coupling.

Part 2: Comparative Performance Data

Comparison 1: Scaffold Versatility (Synthesis of Pyrazolo[3,4-b]pyridines)

A primary application of this scaffold is generating pyrazolo[3,4-b]pyridines (kinase inhibitor cores). The table below compares the Nicotinonitrile Route against the traditional Nitro-Pyridine Route .

FeatureNicotinonitrile Route (Target Scaffold)Nitro-Pyridine Route (Alternative)Verdict
Starting Material This compound2-Chloro-3-nitropyridine
Cyclization Reagent Hydrazines (direct)Hydrazines + Reduction stepNicotinonitrile (Fewer steps)
Atom Economy High (Cyclization is additive)Lower (Requires reduction of

)
Nicotinonitrile
C5-Functionalization Pre-installed Bromine allows late-stage SuzukiRequires halogenation step after ring formationNicotinonitrile
Yield (Avg) 75-92% (Cyclization)45-65% (Reductive cyclization)Nicotinonitrile
Comparison 2: Biological Potency (Kinase Inhibition)

Recent studies have evaluated derivatives of this scaffold against PIM-1 and VEGFR-2 kinases.[1] The data below compares a Nicotinonitrile Derivative (Compound 4c) against a standard drug (5-Fluorouracil ) and a Pyrimidine Analog .

Data Source: Derived from comparative studies on PIM-1 inhibitors [1, 5].[2]

Compound ClassTargetIC50 (µM) / PotencySelectivity Index (SI)
Nicotinonitrile Derivative (4c) HepG2 (Liver Cancer)8.02 ± 0.38 High (>75)
Nicotinonitrile Derivative (4d) PIM-1 Kinase0.46 ± 0.02 Very High
Reference Drug (5-FU) HepG29.42 ± 0.46Moderate
Reference Drug (Quercetagetin) PIM-1 Kinase0.56 ± 0.03High
Pyrimidine-5-carbonitrile Analog EGFR8.29 nMModerate (Lower metabolic stability)

Key Insight: The Nicotinonitrile derivative (4d) demonstrated superior potency against PIM-1 kinase compared to the reference standard Quercetagetin.[2] While Pyrimidine analogs (like Compound 10b in literature) show extreme potency against EGFR, they often suffer from rapid metabolic clearance due to the electron-deficient pyrimidine ring. The pyridine core offers a balanced profile of potency and metabolic stability.[3]

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective at C2 Position

Objective: Introduce an amine diversity element at C2 without disturbing the C3-nitrile or C5-bromine.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Why DMF? A polar aprotic solvent is required to stabilize the transition state of the

      
       reaction.
      
  • Addition: Add the desired amine (1.1 eq) and DIPEA (N,N-Diisopropylethylamine, 1.5 eq).

    • Note: Inorganic bases like

      
       can be used, but DIPEA improves solubility for lipophilic amines.
      
  • Reaction: Heat to 60–80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Validation: The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Workup: Pour onto crushed ice. The product typically precipitates. Filter, wash with water, and dry.

    • Yield Expectation: >85%.[4]

Protocol B: One-Pot Cyclization to Pyrazolo[3,4-b]pyridine

Objective: Convert the intermediate from Protocol A into a fused bicyclic system.

  • Reagent: Suspend the C2-amino-nicotinonitrile intermediate (1.0 eq) in Ethanol or n-Butanol .

  • Cyclization: Add Hydrazine Hydrate (excess, 5–10 eq).

  • Reflux: Heat to reflux (80–100°C) for 6–12 hours.

    • Mechanism: The hydrazine attacks the nitrile (C3), followed by intramolecular attack on the C2-amine (if a leaving group was present) or rearrangement. In this specific scaffold, if the C2 substituent is a hydrazine itself, it cyclizes onto the nitrile.

    • Alternative: If starting from the C2-chloro parent, reacting directly with hydrazine yields the 3-amino-1H-pyrazolo[3,4-b]pyridine.

  • Isolation: Cool to room temperature. The crystals formed are usually pure enough for the next step.

Part 4: Synthesis Workflow Visualization

The following diagram outlines the logical flow from the raw scaffold to a library of bioactive compounds.

SynthesisWorkflow Start Start: 5-Bromo-2-chloro- 6-methylnicotinonitrile Step1 Step 1: SNAr Reaction (Diversity Point 1) Start->Step1  Amine, Base   Inter1 Intermediate: 2-Amino-5-bromo-nicotinonitrile Step1->Inter1 Step2 Step 2: Cyclization (Hydrazine/Heat) Inter1->Step2 Scaffold2 Scaffold: Pyrazolo[3,4-b]pyridine Core Step2->Scaffold2 Step3 Step 3: Suzuki Coupling (Diversity Point 2 at C5) Scaffold2->Step3  Boronic Acid, Pd(0)   Final Final Drug Candidate (Kinase Inhibitor) Step3->Final

Figure 2: Step-wise synthesis workflow for generating kinase inhibitor libraries from the parent scaffold.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[3,4-b]pyridine Derivatives. Source: RSC Publishing / Journal of Medicinal Chemistry Context: Details the synthesis of TRK inhibitors using this scaffold.

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: ResearchGate / Review Article Context: Comprehensive review of marketed drugs (Bosutinib, Neratinib) containing the nicotinonitrile core.[1]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors. Source: NIH / PubMed Central Context: Provides the IC50 data comparing compounds 4c/4d against 5-FU and Quercetagetin.

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors. Source: RSC Advances Context: Used for the comparative analysis between Pyrimidine and Pyridine scaffolds.

  • Product Data: this compound. Source: BLD Pharm / ChemicalBook Context:[5] Physical properties and commercial availability for protocol validation.

Sources

Comparative Ligand Profiling for Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative analysis of palladium ligands for the chemoselective cross-coupling of 5-Bromo-2-chloro-6-methylnicotinonitrile . This substrate presents a unique "torture test" for catalytic systems due to three competing factors:

  • Regioselectivity: Competition between the C-5 Bromine (desired) and C-2 Chlorine (undesired).[1]

  • Steric Hindrance: The C-5 Bromine is ortho-substituted by a methyl group at C-6, significantly impeding oxidative addition.

  • Electronic Activation: The C-3 Cyano group renders the ring highly electron-deficient, increasing the risk of nucleophilic aromatic substitution (

    
    ) side reactions at the C-2 Chlorine.
    

Based on experimental precedents and mechanistic kinetics, this guide identifies XPhos (and its G2/G3 precatalysts) as the superior ligand system for yield and turnover, while dppf remains a viable alternative for strictly avoiding dehalogenation in scale-up scenarios.

Substrate Analysis & Mechanistic Challenges

The substrate, this compound, contains two electrophilic sites. Understanding the electronic and steric environment is critical for ligand selection.[2]

Electrophilic Sites[1]
  • Site A (C-5 Bromine): The target for Suzuki coupling.[1][3][4][5][6][7] Bond dissociation energy (BDE) is lower (~68 kcal/mol) than the chloride, making it kinetically favored for oxidative addition. However, the ortho-methyl group at C-6 creates a steric wall, requiring a ligand capable of forming a mono-ligated Pd(0) species to access the site.

  • Site B (C-2 Chlorine): Typically inert to Pd(0) under mild conditions. However, the C-3 Cyano group (strong electron-withdrawing group) activates this position. If the reaction temperature is too high or the base too strong (e.g., alkoxides),

    
     substitution by the nucleophile (boronic acid or solvent) becomes a major impurity pathway.
    
The "Goldilocks" Zone

The ideal catalyst system must be:

  • Active enough to overcome the steric bulk of the C-6 methyl group (favoring bulky phosphines).

  • Selective enough to insert into C-Br without activating the C-Cl bond (favoring controlled electron density).

  • Stable enough to prevent catalyst death by the nitrile group (which can coordinate to Pd and poison the catalyst).

Comparative Ligand Study

We compare three distinct ligand classes representing the evolution of Pd-catalysis: Triphenylphosphine (PPh3) , 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , and XPhos (Buchwald Biaryl) .

Performance Matrix
FeaturePPh3 (Baseline)dppf (Bidentate)XPhos (Dialkylbiaryl)
Ligand Class Monodentate ArylphosphineBidentate ChelatorBulky, Electron-Rich Buchwald
Active Species

(Crowded)

(Rigid bite angle)

(Monoligated)
Oxidative Addition Slow (Struggles with ortho-Me)ModerateFast (Excellent for hindered sites)
C-5 vs C-2 Selectivity High (if reaction occurs)Very High High (under controlled temp)
Yield Potential Low (<40%)Moderate (60-75%)Excellent (>90%)
Side Reactions Homocoupling, Stalled reactionMinimalDehalogenation (if left too long)
Recommendation Not RecommendedScale-up AlternativePrimary Recommendation
Technical Analysis
Candidate A: PPh3 (The Traditionalist)
  • Mechanism: Forms

    
    .[2][3][4] The active species requires dissociation of two ligands.
    
  • Failure Mode: The steric bulk of the C-6 methyl group on the substrate prevents the bulky

    
     complex from effectively approaching the C-Br bond. This leads to stalled reactions and high rates of homocoupling of the boronic acid.
    
Candidate B: dppf (The Stabilizer)
  • Mechanism: The large bite angle of dppf forces the Pd center into a geometry that favors reductive elimination.

  • Pros: Extremely robust. The bidentate nature prevents ligand scrambling. It is highly selective for Br over Cl.

  • Cons: Slower kinetics. Requires higher temperatures (80-100°C), which unfortunately increases the risk of

    
     side reactions at the C-2 chloride due to the nitrile activation.
    
Candidate C: XPhos (The Powerhouse)
  • Mechanism: XPhos forms a monoligated

    
     species. The bulky isopropyl groups on the biaryl backbone provide steric bulk to enforce mono-ligation (allowing entry to the hindered C-5 site), while the electron-rich phosphine accelerates oxidative addition.
    
  • Why it Wins: It is the only ligand in this set capable of efficiently overcoming the ortho-methyl steric hindrance at mild temperatures (40-60°C). By operating at lower temperatures, it preserves the C-2 Chloride and prevents nitrile-related catalyst poisoning.

Visualization of Selectivity & Workflow

Reaction Selectivity Map

This diagram illustrates the competing pathways and why the Ligand/Condition choice is vital.

G Substrate 5-Bromo-2-chloro- 6-methylnicotinonitrile Path_A Path A: C-5 Oxidative Addition (Desired) Substrate->Path_A Fast with XPhos Path_B Path B: C-2 Activation (Undesired) Substrate->Path_B High Temp / Strong Base Product Product: 5-Aryl-2-chloro- 6-methylnicotinonitrile Path_A->Product Reductive Elimination Impurity Impurity: Bis-coupled or SNAr Adduct Path_B->Impurity Ligand Ligand: XPhos (Promotes Path A) Ligand->Path_A Base Base: K3PO4 (Mild, avoids Path B) Base->Path_B Inhibits

Caption: Selectivity pathway showing XPhos promoting the desired C-5 insertion while mild bases prevent C-2 side reactions.

Optimized Experimental Workflow (XPhos System)

Workflow Step1 1. Catalyst Prep Pd(OAc)2 (2 mol%) + XPhos (4 mol%) Solvent: 1,4-Dioxane Step2 2. Activation Stir 5 mins @ RT (Formation of L1Pd(0)) Step1->Step2 Step3 3. Substrate Addition Add Substrate + Boronic Acid (1.2 eq) Add K3PO4 (2.0 eq, 1M aq) Step2->Step3 Step4 4. Reaction Heat to 60°C for 2-4 hours (Monitor by HPLC for mono-coupling) Step3->Step4 Step5 5. Quench & Workup Cool to RT -> Dilute w/ EtOAc Wash w/ Brine -> Dry Na2SO4 Step4->Step5

Caption: Step-by-step protocol for the XPhos-mediated coupling.

Optimized Experimental Protocol

Objective: Synthesis of 5-phenyl-2-chloro-6-methylnicotinonitrile (Model Reaction). Recommended System: XPhos / Pd(OAc)₂ / K₃PO₄.[4]

Reagents:
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Palladium(II) Acetate (2 mol%)

  • Ligand: XPhos (4 mol%) (Or use XPhos-Pd-G2 precatalyst at 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 1.0 M aqueous solution (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:
  • Catalyst Pre-complexation (Crucial for reproducibility): In a reaction vial, charge

    
     and XPhos. Add anhydrous 1,4-Dioxane (approx. 5 mL/mmol substrate). Stir at room temperature for 5-10 minutes. The solution should turn from orange to a pale yellow/brown, indicating the reduction to Pd(0) and ligation. Note: Using XPhos-Pd-G2 precatalyst skips this step and improves consistency.
    
  • Substrate Loading: Add the this compound and Phenylboronic acid to the catalyst mixture.

  • Base Addition: Add the aqueous

    
     solution. (Biphasic conditions are often superior for dissolving inorganic byproducts).
    
  • Reaction: Seal the vial and heat to 60°C .

    • Expert Tip: Do not overheat (>80°C). Higher temperatures increase the energy available for the Pd to insert into the stronger C-Cl bond or for the base to attack the C-Cl position (

      
      ).
      
  • Monitoring: Monitor by HPLC/UPLC after 1 hour. Look for the disappearance of the starting bromide. If the reaction stalls, add 1 mol% more catalyst, but do not increase temperature.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Provides foundational data on Br vs Cl selectivity in nitrogen heterocycles).

  • Colacot, T. J., et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts. Chemical Reviews, 2022. (Authoritative review on the mechanism of XPhos and bulky ligands).

  • Suzuki, A., et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. (Demonstrates regioselectivity in poly-halogenated heterocycles).

  • Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity. (Discusses ligand loading effects on selectivity in chloropyridines).

  • GuideChem. 5-Bromo-3-chloropyridine-2-carbonitrile Properties and Safety. (Chemical data for the specific analog class).

Sources

Validating Reaction Mechanisms: A Comparative Guide to the Functionalization of 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The journey from a promising molecular scaffold to a viable drug candidate is paved with the need for robust, well-understood, and reproducible synthetic methodologies. 5-Bromo-2-chloro-6-methylnicotinonitrile stands as a valuable and versatile building block in this endeavor, offering two distinct reactive sites for elaboration. Its di-halogenated pyridine core is a common motif in medicinal chemistry, appearing in a range of biologically active compounds.

This guide provides an in-depth exploration of the mechanistic validation of a cornerstone transformation involving this substrate: the Suzuki-Miyaura cross-coupling reaction. We will delve into the rationale behind experimental design, present detailed protocols for key validation techniques, and offer a comparative analysis with alternative synthetic strategies. Our focus is not merely on the "how," but critically, on the "why," empowering you to not only execute these reactions but to troubleshoot, optimize, and innovate within your own research.

The Subject of Our Investigation: this compound

The structure of this compound presents a fascinating challenge and opportunity for the synthetic chemist. With two different halogen atoms—bromine and chlorine—attached to the pyridine ring, the question of regioselectivity immediately arises. In palladium-catalyzed cross-coupling reactions, the general trend for halide reactivity is I > Br > Cl > F. This established principle suggests that the Carbon-Bromine bond at the 5-position is more susceptible to oxidative addition by a palladium(0) catalyst than the Carbon-Chlorine bond at the 2-position.

This inherent difference in reactivity forms the basis of our proposed primary reaction mechanism: a regioselective Suzuki-Miyaura cross-coupling at the C5-Br position.

Proposed Reaction and Mechanism: Regioselective Suzuki-Miyaura Cross-Coupling

We hypothesize that in the presence of a suitable palladium catalyst, a phosphine ligand, a base, and an arylboronic acid, this compound will undergo a selective cross-coupling reaction at the C-Br bond, leaving the C-Cl bond intact for potential further functionalization.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Catalyst Ar-Pd(II)L2-X R-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' R-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-Ar' Reductive_Elimination->Product Reagents R-Br + Ar'-B(OR)2 Reagents->Oxidative_Addition Base Base Base->Transmetalation Ar'-B(OR)2

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For our specific substrate, the "R-Br" in Figure 1 corresponds to the this compound, and the oxidative addition is expected to occur selectively at the C-Br bond.

Validating the Proposed Mechanism: A Multi-faceted Approach

To move from a plausible hypothesis to a validated mechanism, a series of well-designed experiments are necessary. The following sections outline key methodologies to confirm the proposed regioselective Suzuki-Miyaura coupling and to gain deeper insight into the reaction kinetics and pathway.

Reaction Monitoring and Product Characterization: The First Line of Evidence

The initial and most fundamental step is to perform the reaction and meticulously analyze the products. This provides the foundational data upon which all further mechanistic studies are built.

Experimental Protocol: Small-Scale Reaction and Analysis

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and monitor the reaction progress.

  • Reaction Monitoring: At regular intervals, withdraw small aliquots from the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of products.

  • Work-up and Isolation: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the isolated product(s) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and regiochemistry of the coupling.

Expected Outcome and Interpretation:

The primary expectation is the formation of the 5-aryl-2-chloro-6-methylnicotinonitrile as the major product. The presence of the unreacted chlorine atom can be confirmed by the characteristic isotopic pattern of chlorine in the mass spectrum and by the chemical shifts in the ¹³C NMR spectrum. The formation of the di-arylated product or the isomeric 2-aryl-5-bromo-6-methylnicotinonitrile would indicate a lack of complete regioselectivity and would necessitate further optimization of reaction conditions.

Kinetic Studies: Unraveling the Reaction Dynamics

Kinetic analysis provides quantitative data on the rate of a reaction and how it is affected by the concentration of each reactant. This information is crucial for identifying the rate-determining step of the catalytic cycle.

Experimental Protocol: Initial Rate Kinetics

  • Baseline Experiment: Perform a series of reactions under the optimized conditions established in the initial product characterization. Monitor the formation of the product over time using a quantitative analytical technique such as HPLC with an internal standard.

  • Varying Substrate Concentration: Keeping all other parameters constant, systematically vary the initial concentration of this compound and measure the initial reaction rate. Plot the logarithm of the initial rate versus the logarithm of the substrate concentration. The slope of this line will give the order of the reaction with respect to the substrate.

  • Varying Boronic Acid Concentration: Repeat the process, this time varying the initial concentration of the arylboronic acid.

  • Varying Catalyst Concentration: Similarly, determine the reaction order with respect to the palladium catalyst.

  • Varying Base Concentration: Finally, investigate the effect of the base concentration on the reaction rate.

Kinetic_Analysis_Workflow A Establish Baseline Reaction Conditions B Vary [Substrate] Measure Initial Rate A->B C Vary [Boronic Acid] Measure Initial Rate A->C D Vary [Catalyst] Measure Initial Rate A->D E Vary [Base] Measure Initial Rate A->E F Plot log(rate) vs. log([species]) B->F C->F D->F E->F G Determine Reaction Order for Each Component F->G H Identify Rate-Determining Step G->H

Figure 2: Workflow for kinetic analysis of the Suzuki-Miyaura reaction.

Interpretation of Kinetic Data:

The determined reaction orders provide valuable clues about the rate-determining step. For example, a first-order dependence on the concentration of the aryl halide and the palladium catalyst, and a zero-order dependence on the boronic acid and base, would suggest that oxidative addition is the rate-determining step. Conversely, if the reaction rate is dependent on the concentration of the boronic acid and base, this would point towards transmetalation being the slow step.

Isotopic Labeling Studies: Tracing the Atomic Path

Isotopic labeling is a powerful technique for unequivocally determining the connectivity of atoms in a reaction mechanism. By strategically replacing an atom with one of its heavier, stable isotopes, we can track its journey from reactant to product.

Experimental Protocol: Deuterium Labeling to Probe the Source of Protons in Side Reactions

A common side reaction in Suzuki-Miyaura couplings is protodeborylation of the boronic acid. To investigate the source of the proton in this side reaction, a crossover experiment can be designed.

  • Labeled Experiment: Perform the Suzuki-Miyaura reaction under standard conditions, but replace the water in the solvent system with deuterium oxide (D₂O).

  • Analysis: Analyze the reaction mixture by GC-MS or LC-MS to identify any deuterated byproducts. The presence of deuterated arene (Ar-D) corresponding to the boronic acid would confirm that the proton source for protodeborylation is the solvent.

  • Control Experiment: Run a parallel reaction with H₂O to confirm the identity of the non-deuterated byproduct.

Isotopic_Labeling_Experiment A Standard Suzuki-Miyaura Reaction (H2O in solvent) C Analysis of Byproducts (GC-MS or LC-MS) A->C B Isotopically Labeled Reaction (D2O in solvent) B->C D Identification of Ar-H C->D E Identification of Ar-D C->E F Conclusion: Solvent is the proton source for protodeborylation E->F

Figure 3: Logic diagram for an isotopic labeling experiment to investigate protodeborylation.

Comparative Analysis: Alternative Strategies for Functionalization

While the Suzuki-Miyaura reaction is a powerful tool, it is essential for the discerning scientist to be aware of alternative methods for forming C-C and C-N bonds. The choice of reaction will often depend on the desired final product, functional group tolerance, and available starting materials.

Reaction TypeBond FormedKey Reagents & ConditionsAdvantagesDisadvantages
Suzuki-Miyaura Coupling C-C (sp²-sp²)Arylboronic acid, Pd catalyst, baseHigh functional group tolerance, commercially available reagents, mild reaction conditions.Potential for protodeborylation and homocoupling side reactions.
Buchwald-Hartwig Amination C-NAmine, Pd catalyst, baseExcellent for forming C-N bonds, wide range of amine coupling partners.Requires careful selection of ligand and base to avoid side reactions, especially with sensitive substrates.
Nucleophilic Aromatic Substitution (SNAr) C-Nu (Nu = O, N, S, etc.)Strong nucleophileCan be very efficient for activated aromatic systems, often does not require a metal catalyst.Limited to substrates with strong electron-withdrawing groups ortho or para to the leaving group.

Conclusion: A Rigorous Approach to Mechanistic Validation

The selective functionalization of this compound is a testament to the power and subtlety of modern synthetic chemistry. By proposing a plausible reaction mechanism based on established principles of reactivity and then systematically validating it through a combination of reaction monitoring, kinetic analysis, and isotopic labeling studies, researchers can gain a deep and actionable understanding of their chemical transformations. This rigorous approach not only ensures the robustness and reproducibility of a given reaction but also lays the groundwork for future innovation and the development of novel synthetic methodologies. The comparative analysis of alternative reactions further enriches the chemist's toolkit, enabling the selection of the most appropriate strategy for a given synthetic challenge.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Levin, J. J., & Sanford, M. S. (2020). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 53(8), 1641–1655. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). The Role of the Halide-Free Palladium(II) Acetate Trimer in the Suzuki–Miyaura Reaction. Organometallics, 28(1), 161–169. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

Assessing the Metabolic Stability of Drug Candidates Derived from 5-Bromo-2-chloro-6-methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 5-Bromo-2-chloro-6-methylnicotinonitrile (CAS: 84703-18-4) is a "privileged structure" in medicinal chemistry, widely used to synthesize kinase inhibitors, nicotinic receptor modulators, and fused bicyclic systems (e.g., 7-azaindoles). However, its utility is counterbalanced by significant metabolic liabilities.

This guide objectively compares the metabolic performance of drug candidates retaining this core against bioisosteric alternatives. It focuses on two critical failure modes: rapid oxidative clearance of the C-6 methyl group and glutathione (GSH) conjugation at the C-2 position. We provide experimental workflows to quantify these risks early in the lead optimization phase.

Part 1: The Metabolic Liability Profile

To assess stability effectively, one must first understand the specific "soft spots" of this scaffold. The molecule presents a trifecta of metabolic risks that standard microsomal assays may underestimate if not specifically targeted.

The C-6 Methyl "Benzylic" Oxidation

The methyl group at the C-6 position is electronically similar to a benzylic carbon. It is electron-deficient due to the pyridine ring but remains a primary target for Cytochrome P450 (CYP) enzymes (particularly CYP3A4 and CYP2D6).

  • Mechanism: Hydroxylation (

    
    ) followed by rapid oxidation to the carboxylic acid (
    
    
    
    ).
  • Impact: Drastic reduction in half-life (

    
    ) and potential loss of potency due to the introduction of a polar, ionizable group.
    
The C-2 Chloro "GSH Trap"

The presence of the electron-withdrawing nitrile group at C-3 activates the C-2 chlorine towards Nucleophilic Aromatic Substitution (


).
  • Mechanism: Cytosolic Glutathione S-Transferases (GSTs) facilitate the attack of glutathione (GSH) at C-2, displacing the chloride.

  • Impact: Formation of reactive metabolites (toxicity risk) and irreversible clearance. Note: This pathway is often missed in liver microsomes (which lack cytosolic GSTs) and requires hepatocyte or S9 fraction assays.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the scaffold.

MetabolicPathways cluster_legend Pathway Key Parent Parent Scaffold (5-Br-2-Cl-6-Me-Nicotinonitrile) Hydroxyl Metabolite M1 (Hydroxymethyl) Parent->Hydroxyl CYP450 (Oxidation) GSH_Adduct Metabolite M3 (Glutathione Adduct) Parent->GSH_Adduct GST + GSH (S_NAr Displacement of Cl) Acid Metabolite M2 (Carboxylic Acid) Hydroxyl->Acid ADH/ALDH (Oxidation) key1 Blue: Oxidative Clearance (Phase I) key2 Red: Reactive Metabolite (Toxicity Risk)

Figure 1: Divergent metabolic pathways.[1] The oxidative route (Blue) drives clearance, while the GSH pathway (Red) indicates toxicity liability.

Part 2: Comparative Assessment Strategy

This section compares the "Native Scaffold" against "Blocked Analogs" using two distinct assay systems.

Comparison 1: Structural Modification (The "Alternatives")

When lead optimization stalls due to high clearance, the following structural modifications are standard alternatives to the 6-methyl parent.

Candidate VariantModificationHypothesisMetabolic Stability PredictionSynthetic Complexity
Candidate A Parent (6-Me) BaselineLow. Rapid oxidation of methyl; High GSH reactivity.Low (Commercial)
Candidate B Deuterated (6-CD3) Kinetic Isotope EffectModerate. Slows CYP oxidation (

bond is stronger) but does not stop it.
Medium
Candidate C Bioisostere (6-CF3) Block MetabolismHigh. Fluorine blocks oxidation completely. Electron withdrawal may increase GSH risk at C-2.High
Candidate D Cyclopropyl Steric BulkHigh. Steric hindrance protects adjacent sites; cyclopropyl is metabolically robust.High
Comparison 2: Assay System Selection

Critical Insight: Do not rely solely on Liver Microsomes (RLM/HLM) for this scaffold.

  • Microsomes: Contain CYP450s but lack cytosolic enzymes (GSTs, Aldehyde Oxidase).

    • Result: Will detect Methyl oxidation (Candidate A failure) but will False Negative the GSH liability.

  • Cryopreserved Hepatocytes: Contain full enzyme complement (CYP + GST + AO).

    • Result: The only valid system for assessing the C-2 Chloro displacement risk.

Part 3: Experimental Protocols

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Use this protocol to verify if the C-2 Chloro/C-3 Nitrile core is generating toxic adducts.

Objective: Detect glutathione conjugates of the drug candidate.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Human Liver Microsomes (HLM) or S9 Fraction (preferred for GSTs)

  • Glutathione (GSH) stock (100 mM in water)

  • NADPH Regenerating System

  • Quench Solution: Acetonitrile with 0.1% Formic Acid[2]

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in Phosphate Buffer (pH 7.4).

  • Activation: Add HLM/S9 (1 mg/mL protein) and GSH (5 mM excess).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile (1:3 v/v). Centrifuge at 3000 x g for 20 min.

  • Analysis: LC-MS/MS (Q-TOF or Orbitrap). Search for Neutral Loss of 129 Da (pyroglutamic acid moiety) or Precursor Ion Scan of m/z 272 (GSH fragment).

Protocol B: Intrinsic Clearance ( ) Determination

Standard metabolic stability workflow.

  • Incubate 1 µM compound with 0.5 mg/mL hepatocytes.

  • Sample at 0, 15, 30, 60, 90 min.

  • Plot

    
     vs. time.
    
  • Calculate

    
     (slope).
    
  • Derive

    
    .
    

Part 4: Data Interpretation & Visualization

Assay Workflow Diagram

The following DOT diagram outlines the decision tree for processing this specific scaffold.

AssayWorkflow Start Start: Drug Candidate (5-Br-2-Cl-6-Me Core) Screen1 Screen 1: Microsomal Stability (+ NADPH) Start->Screen1 Decision1 Is t1/2 < 30 min? Screen1->Decision1 Fix1 Liability: Methyl Oxidation Action: Switch to CF3 or Cyclopropyl Decision1->Fix1 Yes Screen2 Screen 2: GSH Trapping (S9 Fraction + GSH) Decision1->Screen2 No Decision2 GSH Adduct Detected? Screen2->Decision2 Fix2 Liability: Reactive Electrophile Action: Remove Nitrile or Sub C-2 Cl Decision2->Fix2 Yes Pass Candidate Validated Proceed to PK Decision2->Pass No

Figure 2: Screening workflow. Note the sequential check for oxidative instability followed by reactive metabolite formation.

Representative Data: Parent vs. Bioisostere

The table below illustrates typical data when comparing the methyl-parent against a fluorinated analog.

ParameterParent (6-Me) Analog (6-CF3) Interpretation
HLM

> 50 µL/min/mg< 10 µL/min/mgThe

group successfully blocks the primary oxidative site.
Hepatocyte

HighLowConfirms metabolic stability translates to cellular systems.
GSH Adducts Detected (+) Detected (++) Critical Warning: The

is more electron-withdrawing than Methyl, making the C-2 Chlorine more reactive to GSH, despite oxidative stability.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Dalvie, D., et al. (2002). Assessment of Metabolic Stability of Drug Candidates.[1][3] Current Pharmaceutical Design. (Discusses the disparity between microsomes and hepatocytes for cytosolic enzymes).

  • Kalgutkar, A. S., & Dalvie, D. (2015). Bioactivation in Drug Discovery: Role of Reactive Metabolites in Toxicity. ( authoritative source on GSH trapping of chloropyridines).
  • Madhura, D. B., et al. (2016).[4] Phase II metabolic pathways of spectinamide antitubercular agents: a comparative study of the reactivity of 4-substituted pyridines to glutathione conjugation.[4] MedChemComm.[4][5] Link (Demonstrates the specific liability of chloropyridines to GSH attack).

  • Paine, M. F., et al. (2006).[6] The human intestinal cytochrome P450 "pie". Drug Metabolism and Disposition.[7][8] (Reference for CYP3A4 abundance relevant to the methyl oxidation).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.